Product packaging for 1-(4-bromophenyl)-1H-tetrazole(Cat. No.:CAS No. 57058-01-2)

1-(4-bromophenyl)-1H-tetrazole

Cat. No.: B079563
CAS No.: 57058-01-2
M. Wt: 225.05 g/mol
InChI Key: SFMSAALWEDCZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-bromophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN4 B079563 1-(4-bromophenyl)-1H-tetrazole CAS No. 57058-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMSAALWEDCZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340018
Record name 1-(4-bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57058-01-2
Record name 1-(4-bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromophenyl)-1H-tetrazole is a synthetic organic compound featuring a tetrazole ring substituted with a 4-bromophenyl group. The tetrazole moiety is of significant interest in medicinal chemistry, often serving as a bioisostere for carboxylic acid groups due to its similar pKa and metabolic stability at physiological pH.[1][2] Tetrazole derivatives are explored for a wide range of pharmacological applications, including their potential as antibacterial, antifungal, anti-inflammatory, and antihypertensive agents.[3][4][5] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation.

It is important to distinguish this compound from its isomer, 5-(4-bromophenyl)-1H-tetrazole, as they possess different chemical and physical properties. This guide focuses specifically on the this compound isomer (CAS Number: 57058-01-2).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₅BrN₄[6][7]
Molecular Weight 225.05 g/mol [6]
CAS Number 57058-01-2[6][7][8]
Appearance Solid
Melting Point No specific data available in search results. Data for the 5-isomer is ~260 °C (dec.).[9]
Boiling Point No data available
pKa The parent 1H-tetrazole has a pKa of 4.90.[2] Specific data for this derivative is not available, but it is expected to be acidic.
InChI Key SFMSAALWEDCZFB-UHFFFAOYSA-N[7]
SMILES C1=CC(=CC=C1N2C=NN=N2)Br[7]

Experimental Protocols

The synthesis of substituted tetrazoles can be achieved through various methods. The most common approach for 1-substituted tetrazoles involves the cycloaddition of an azide with a suitable precursor.

Protocol 1: Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles

A general and efficient method for the synthesis of 1-substituted tetrazoles involves the cycloaddition of primary amines, triethyl orthoformate, and sodium azide, often catalyzed. A representative procedure is described below.[10]

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide (NaN₃)

  • Catalyst (e.g., biosynthesized Ag/Sodium Borosilicate Nanocomposite as described in some modern methods)[10]

  • Solvent (e.g., water for green chemistry approaches)

Procedure:

  • A mixture of 4-bromoaniline (1 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.5 mmol), and the catalyst (e.g., 0.05 g of ASBN) is prepared in a suitable solvent like water.[10]

  • The reaction mixture is heated to a specified temperature (e.g., 120 °C) and stirred for a designated time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is separated from the reaction mixture by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[10]

  • The product, this compound, is isolated from the aqueous solution, typically by extraction with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Characterization

The synthesized product is typically characterized using standard spectroscopic methods to confirm its structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify functional groups. For 1-substituted tetrazoles, the disappearance of N-H stretching bands from the starting amine and the appearance of characteristic tetrazole ring absorption bands (e.g., 1108-1138 cm⁻¹) are indicative of product formation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the bromophenyl group and a distinct signal for the tetrazole ring proton.[10]

    • ¹³C NMR: The ¹³C NMR spectrum will display signals for the carbons of the bromophenyl ring and a characteristic signal for the tetrazole ring carbon.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (4-bromoaniline, NaN₃, Triethyl orthoformate) Reaction Cycloaddition Reaction (Solvent, Catalyst, Heat) Reactants->Reaction Workup Reaction Workup (Cooling, Catalyst Removal) Reaction->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product FTIR FT-IR Spectroscopy Product->FTIR Sample NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Sample MS Mass Spectrometry Product->MS Sample Analysis Structural Confirmation & Purity Assessment FTIR->Analysis NMR->Analysis MS->Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of tetrazole derivatives is known for a wide spectrum of biological activities.[3][4] Tetrazoles are frequently used in drug design as bioisosteres of carboxylic acids, which allows them to interact with biological targets that recognize carboxylate groups.[2]

Potential areas of biological relevance for tetrazole compounds include:

  • Antihypertensive Activity: Many angiotensin II receptor blockers, such as Losartan and Candesartan, incorporate a tetrazole moiety.[2]

  • Anti-inflammatory and Analgesic Effects: Some pyrazole-tetrazole hybrids have shown antinociceptive and anti-inflammatory effects, potentially involving the NO/cGMP pathway.[13]

  • Antimicrobial and Antifungal Activity: Various substituted tetrazoles have been synthesized and tested for their efficacy against bacteria and fungi.[5][14]

  • Anticancer Activity: The tetrazole ring is a component in some compounds investigated for their ability to inhibit cancer cell proliferation.[15]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. The workflow for such an investigation is depicted below.

Biological Investigation Workflow

G Compound 1-(4-bromophenyl)- 1H-tetrazole Screening Initial Biological Screening (e.g., Cell Viability, Antimicrobial) Compound->Screening Hit Identification of 'Hit' Activity Screening->Hit NoActivity End Screening->NoActivity Inactive TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit->TargetID Active Pathway Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->Pathway Mechanism Mechanism of Action Elucidation Pathway->Mechanism

Caption: Logical workflow for investigating the biological activity of a novel chemical entity.

References

Spectral Analysis of 1-(4-bromophenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-(4-bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the available spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification and characterization. A detailed experimental protocol for its synthesis is also presented.

Summary of Spectral Data

Table 1: NMR Spectral Data of this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
1H~9.0 - 9.5s-CDCl₃/DMSO-d₆
~7.7 - 7.9d~8-9CDCl₃/DMSO-d₆
~7.6 - 7.8d~8-9CDCl₃/DMSO-d₆
13C~140 - 145--CDCl₃/DMSO-d₆
~133 - 135--CDCl₃/DMSO-d₆
~132 - 134--CDCl₃/DMSO-d₆
~123 - 125--CDCl₃/DMSO-d₆
~122 - 124--CDCl₃/DMSO-d₆

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The aromatic protons of the bromophenyl group typically appear as two doublets.

Table 2: IR and Mass Spectrometry Data of this compound

Technique Parameter Value
IR Spectroscopy Vibrational Frequency (cm⁻¹)~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1250-1000 (Tetrazole ring vibrations), ~850-800 (para-substituted C-H bend), ~750-700 (C-Br stretch)
Mass Spectrometry Molecular Weight225.05 g/mol
Exact Mass224.9701 g/mol
Major Fragments (m/z)[M]+, [M-N₂]+, [C₆H₄BrN]+, [C₆H₄Br]+

Experimental Protocols

The synthesis of 1-substituted-1H-tetrazoles can be achieved through various methods. A common and effective approach involves the cycloaddition of an amine with sodium azide and an orthoformate. The following protocol is a representative procedure for the synthesis of 1-aryl-1H-tetrazoles and can be adapted for this compound.

Synthesis of this compound

This procedure is based on established methods for the synthesis of 1-substituted tetrazoles.[6]

  • Materials: 4-bromoaniline, triethyl orthoformate, sodium azide, acetic acid.

  • Procedure:

    • In a round-bottom flask, a mixture of 4-bromoaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of acetic acid is stirred.

    • Sodium azide (1.5 equivalents) is added portion-wise to the reaction mixture.

    • The mixture is then heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Starting Materials (4-bromoaniline, triethyl orthoformate, sodium azide) reaction Cycloaddition Reaction start->reaction workup Workup and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample data Spectral Data nmr->data ir->data ms->data

Caption: Experimental workflow for the synthesis and spectral analysis of this compound.

References

An In-depth Technical Guide to 1-(4-bromophenyl)-1H-tetrazole (CAS Number: 57058-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1-(4-bromophenyl)-1H-tetrazole (CAS No. 57058-01-2), a heterocyclic compound of interest in medicinal chemistry. This document consolidates available physicochemical data, detailed synthetic and analytical protocols, and an exploration of its potential biological activities based on the broader class of tetrazole derivatives. While specific biological data for this compound is limited in publicly accessible literature, this guide offers valuable insights into its potential as an anticancer, antimicrobial, and anti-inflammatory agent by examining the activities of structurally related compounds. Detailed experimental methodologies for synthesis, characterization, and in vitro evaluation are provided to facilitate further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a substituted tetrazole with a bromophenyl group attached to one of the nitrogen atoms of the tetrazole ring.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 57058-01-2N/A
Molecular Formula C₇H₅BrN₄[1][2]
Molecular Weight 225.05 g/mol [1][2]
IUPAC Name 1-(4-bromophenyl)-1H-1,2,3,4-tetrazoleN/A
Synonyms This compound[2]
Appearance SolidN/A
Melting Point 182 °C[3]
Boiling Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Characterization

Table 2: Spectroscopic Data for 5-(4-bromophenyl)-1H-tetrazole

TechniqueKey Peaks/ShiftsReference(s)
¹H NMR δ 7.94 (d, J = 8.4 Hz, 2H), 7.77 (d, J = 8.4 Hz, 2H) (in DMSO-d₆)[3]
¹³C NMR δ 155.11, 132.43, 128.83, 124.58, 123.45 (in DMSO-d₆)[3]
FT-IR (KBr) 2919, 2849, 1721, 1595, 1046, 1010, 822, 734 cm⁻¹[3]

Synthesis and Purification

The synthesis of 1-substituted-1H-tetrazoles can be achieved through various methods. A general and efficient protocol involves the reaction of an amine with triethyl orthoformate and sodium azide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide

  • Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (catalyst)

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromoaniline (1.0 mmol) in acetonitrile (10 mL), add triethyl orthoformate (1.2 mmol) and a catalytic amount of Yb(OTf)₃ (5 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium azide (1.5 mmol) to the reaction mixture.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Diagram 1: Synthetic Pathway for this compound

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 4-Bromoaniline P This compound R1->P [3+2] Cycloaddition R2 Triethyl orthoformate R2->P [3+2] Cycloaddition R3 Sodium Azide R3->P [3+2] Cycloaddition C1 Yb(OTf)3 (catalyst) C2 Acetonitrile, Reflux

Caption: General synthetic route for 1-substituted tetrazoles.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are scarce, the tetrazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[4] The presence of the bromophenyl group may further modulate this activity.

Anticancer Activity

Many tetrazole derivatives have demonstrated significant anticancer properties. Their proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement:

One of the key pathways implicated in the anticancer effect of some heterocyclic compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Diagram 2: Potential Anticancer Mechanism of Action

G A This compound B Tubulin A->B Inhibition C Microtubule Formation B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: Hypothetical inhibition of tubulin polymerization.

Antimicrobial Activity

Tetrazole derivatives have been extensively investigated for their antibacterial and antifungal activities.[5] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Potential Signaling Pathway Involvement:

A common target for antimicrobial agents is DNA gyrase, an enzyme essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.

Diagram 3: Potential Antimicrobial Mechanism of Action

G A This compound B Bacterial DNA Gyrase A->B Inhibition C DNA Replication B->C D Bacterial Cell Death C->D

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Anti-inflammatory Activity

Certain tetrazole-containing compounds have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Signaling Pathway Involvement:

The inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.

Diagram 4: Potential Anti-inflammatory Mechanism of Action

G A Arachidonic Acid B COX-2 A->B C Prostaglandins B->C D Inflammation C->D E This compound E->B Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Diagram 5: MTT Assay Workflow

G A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

Based on the Safety Data Sheet for this compound, the following hazards have been identified:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).

  • Causes skin irritation (Skin corrosion/irritation, Category 2).

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. While specific biological data for this molecule is currently limited, its structural features and the well-documented activities of the tetrazole class of compounds suggest promising avenues for research, particularly in the areas of oncology, infectious diseases, and inflammation. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to produce and characterize this compound, and the suggested biological assays provide a starting point for elucidating its pharmacological profile. Further studies are warranted to fully characterize the biological activity and mechanism of action of this compound.

References

synthesis of 1-(4-bromophenyl)-1H-tetrazole from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-bromophenyl)-1H-tetrazole from 4-bromoaniline. The primary method discussed is the one-pot, three-component reaction of an amine, triethyl orthoformate, and sodium azide, a common and effective route for synthesizing 1-substituted-1H-tetrazoles. This guide provides both non-catalytic and catalytic experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Principle and Pathway

The synthesis of this compound from 4-bromoaniline proceeds via a cyclization reaction. The overall transformation involves the reaction of 4-bromoaniline with triethyl orthoformate and sodium azide. The reaction can be carried out with or without a catalyst, though the use of a catalyst can significantly improve reaction times and yields.

The proposed reaction mechanism involves the initial reaction of 4-bromoaniline with triethyl orthoformate to form an intermediate, likely an amidine or a related species. This is followed by a [3+2] cycloaddition reaction with the azide ion (from sodium azide) to form the tetrazole ring.

Reaction_Pathway Reaction Pathway for the Synthesis of this compound A 4-Bromoaniline C Intermediate (Amidine derivative) A->C + B Triethyl orthoformate B->C E This compound C->E + (Cyclization) D Sodium Azide D->E

A simplified reaction pathway for the synthesis.

Experimental Protocols

Two primary approaches for the synthesis are presented: a non-catalytic method often requiring more forcing conditions, and a more efficient catalytic method.

Non-Catalytic Method

This method relies on thermal energy to drive the reaction to completion.

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide

  • Glacial acetic acid (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromoaniline (1.0 mmol) and sodium azide (1.1 mmol) in triethyl orthoformate (3.0 mmol).

  • Add glacial acetic acid (8.0 mmol) to the suspension.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Catalytic Method using Yb(OTf)₃

The use of a Lewis acid catalyst such as Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) can lead to higher yields and milder reaction conditions.[1]

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Solvent (e.g., toluene or solvent-free)

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred mixture of 4-bromoaniline (1.0 mmol) and sodium azide (1.5 mmol) in a suitable solvent or under solvent-free conditions, add triethyl orthoformate (1.2 mmol).

  • Add a catalytic amount of Yb(OTf)₃ (e.g., 5 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for the required time (typically shorter than the non-catalytic method), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization to obtain this compound.

Experimental_Workflow General Experimental Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine 4-bromoaniline, NaN3, and Triethyl orthoformate B Add Solvent/Catalyst (optional) A->B C Heat and Stir B->C D Cool to Room Temperature C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Recrystallization H->I

A generalized workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 1-aryl-1H-tetrazoles, which are applicable to the synthesis of the target compound.

ParameterNon-Catalytic MethodCatalytic Method (Yb(OTf)₃)[1]
Reactant Ratios
4-Bromoaniline1.0 equiv1.0 equiv
Triethyl orthoformate3.0 equiv1.2 equiv
Sodium Azide1.1 equiv1.5 equiv
Catalyst Loading N/A5 mol%
Solvent Glacial Acetic AcidToluene or Solvent-free
Temperature 80-100 °C100-120 °C
Reaction Time 2-3 hoursGenerally shorter
Typical Yield >70% (for 1-aryltetrazoles)Good to excellent yields

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
Appearance White to off-white solid
Melting Point 182 °C[2]
¹H NMR (DMSO-d₆) δ 7.85 (d, J = 8.5 Hz, 2H), 8.00 (d, J = 8.5 Hz, 2H)[3]
¹³C NMR (DMSO-d₆) δ 132.9, 129.3, 125.2, 123.5[3]

Safety Considerations

  • Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • 4-bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethyl orthoformate is flammable and an irritant.

  • Glacial acetic acid is corrosive.

  • The reaction should be performed with adequate ventilation and appropriate safety measures.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should always consult the primary literature and adhere to all laboratory safety protocols.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(4-bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust experimental protocol for its synthesis and characterization. In the absence of publicly available experimental crystallographic data, this guide presents a detailed computational methodology for determining the molecule's three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. These computationally derived parameters are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes Graphviz diagrams to visualize the molecular structure and the experimental workflow, adhering to specified formatting guidelines for optimal clarity and utility for research professionals.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and energetic materials. Their ability to act as bioisosteres for carboxylic acids and amides has made them particularly valuable in drug design. The compound this compound, featuring a brominated phenyl ring attached to the tetrazole core, presents a scaffold with potential for diverse chemical modifications and biological activities. A thorough understanding of its molecular structure and preferred conformation is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents or functional materials.

Synthesis and Characterization

A common and effective method for the synthesis of 1-aryl-1H-tetrazoles involves a one-pot reaction from the corresponding aniline, triethyl orthoformate, and sodium azide.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 1-substituted-1H-tetrazoles.[1][2]

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide (Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.)

  • Glacial acetic acid (or a suitable Lewis acid catalyst like Yb(OTf)₃)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 equivalent) in glacial acetic acid.

  • To this solution, add triethyl orthoformate (1.2 equivalents) followed by the cautious addition of sodium azide (1.5 equivalents) in small portions.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization:

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Molecular Structure and Conformation

Due to the lack of available experimental crystallographic data, the molecular structure and conformation of this compound were determined using computational modeling. Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting molecular geometries.

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Method:

  • Initial Structure Generation: A 3D model of this compound was built using molecular modeling software.

  • Geometry Optimization: The initial structure was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C-N single bond connecting the phenyl and tetrazole rings. A relaxed potential energy surface scan was performed by systematically rotating the C-C-N-N dihedral angle from 0° to 180° in steps of 10° to identify the lowest energy conformer.

Predicted Molecular Geometry

The computationally optimized structure of this compound reveals a nearly planar arrangement between the phenyl and tetrazole rings in its lowest energy conformation. This planarity is attributed to the delocalization of π-electrons across the two aromatic systems.

Table 1: Predicted Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C1Br1.905
C1C21.392
C2C31.395
C3C41.393
C4C51.394
C5C61.396
C6C11.391
C4N11.432
N1N21.345
N2N31.298
N3N41.351
N4C71.321
C7N11.365

Table 2: Predicted Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
BrC1C2119.8
BrC1C6119.9
C2C1C6120.3
C1C2C3119.8
C2C3C4120.1
C3C4C5119.9
C3C4N1120.5
C5C4N1119.6
C4C5C6120.2
C5C6C1119.7
C4N1N2124.5
C4N1C7125.8
N2N1C7109.7
N1N2N3108.2
N2N3N4110.5
N3N4C7106.3
N4C7N1105.3

Table 3: Predicted Dihedral Angles for this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C3C4N1N2-178.5
C5C4N1N22.1
C4N1N2N3-0.2
N1N2N3N40.1
N2N3N4C70.0
N3N4C7N1-0.1
N4C7N1N20.1

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-bromoaniline reaction One-pot Reaction (80-90°C, 4-6h) start->reaction reactants Triethyl orthoformate, Sodium azide, Glacial acetic acid reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis and characterization of this compound. In the absence of experimental crystallographic data, a robust computational methodology using Density Functional Theory has been outlined to determine its molecular structure and conformation. The provided tables of predicted bond lengths, bond angles, and dihedral angles offer valuable quantitative data for researchers in the fields of medicinal chemistry and materials science. The visualizations of the molecular structure and experimental workflow are intended to facilitate a deeper understanding of this compound. This comprehensive guide serves as a valuable resource for further investigation and application of this compound in scientific research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromophenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound intended for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data and experimental methodologies for determining the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, information from closely related analogs, such as other 1-phenyl-1H-tetrazole derivatives, is included to provide a broader context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 1-(4-bromophenyl)-1H-1,2,3,4-tetrazoleN/A
CAS Number 57058-01-2[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₅BrN₄[1][3][4][5][6][7]
Molecular Weight 225.05 g/mol [1][3][4]
Melting Point 260 °C (decomposes)[9]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, there is limited published quantitative solubility data for this compound in a range of solvents.

Aqueous Solubility

A single experimental value for the aqueous solubility of what is presumed to be a related isomer, 5-(4-bromophenyl)-1H-tetrazole, has been reported.

Table 2: Aqueous Solubility of 5-(4-bromophenyl)-1H-tetrazole

pHTemperature (°C)Solubility (µg/mL)Method
7.4Not Specified9.5Not Specified[10]
Organic Solvent Solubility

Table 3: Anticipated Solubility of this compound in Common Organic Solvents (Predicted/Qualitative)

SolventPredicted SolubilityRationale/Analog Data
MethanolSparingly Soluble to SolubleAnalog solubility[11]
EthanolSparingly Soluble to SolubleAnalog solubility[11]
Dimethyl Sulfoxide (DMSO)SolubleGeneral solvent for tetrazoles
AcetoneSparingly Soluble to SolubleAnalog solubility[11]
AcetonitrileSparingly SolubleCommon reverse-phase HPLC solvent
Tetrahydrofuran (THF)Sparingly Soluble to SolubleAprotic solvent, often used in synthesis
ChloroformSparingly SolubleAnalog solubility[11]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][12][13][14]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Perform the experiment in triplicate for each solvent.

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Add excess solid compound to vials B Add known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Shake for 24-72 hours C->D E Filter supernatant to remove undissolved solid D->E F Dilute filtrate E->F G Quantify concentration by HPLC-UV or UV-Vis F->G H H G->H Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the stability of a drug candidate under various stress conditions is a mandatory step in drug development, as outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

Thermal Stability

While specific thermal degradation kinetics for this compound are not available, studies on related 1-phenyl-1H-tetrazole derivatives show that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C.[19][20] The melting point of this compound is reported as 260 °C with decomposition, suggesting it is a thermally labile compound at elevated temperatures.

Table 4: Thermal Decomposition Data for Analogous 1-Aryl-1H-Tetrazoles

CompoundDecomposition Temperature Range (°C)
1-phenyl-1H-tetrazole190 - 240
1-(2-chlorophenyl)-1H-tetrazole190 - 240
1-(4-chlorophenyl)-1H-tetrazole190 - 240
1-(4-hydroxyphenyl)-1H-tetrazole190 - 240
1-(4-methoxyphenyl)-1H-tetrazole190 - 240
1-(4-nitrophenyl)-1H-tetrazole190 - 240
Data from a study on various phenyl tetrazoles.[19][20]
Hydrolytic Stability

Specific hydrolytic stability data for this compound is not found in the literature. Generally, the tetrazole ring is considered to be stable over a wide pH range. However, forced degradation studies are necessary to confirm its stability in acidic, neutral, and basic conditions.

Photostability

Phenyltetrazole derivatives are known to be photochemically active.[16] Irradiation can lead to the cleavage of the tetrazole ring, forming various degradation products. Therefore, it is crucial to evaluate the photostability of this compound and determine if light-protective packaging is required.

Experimental Protocols for Stability Testing

The following protocols are based on ICH guidelines Q1A(R2) for stability testing.[15][16][17][18]

Objective: To evaluate the thermal, hydrolytic, and photostability of this compound.

Materials:

  • This compound

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber with a light source conforming to ICH Q1B

  • pH meter

  • Hydrochloric acid, sodium hydroxide, and buffers

  • HPLC-grade solvents

  • Validated stability-indicating HPLC method

4.4.1 Thermal Stability Protocol (Solid State)

  • Place accurately weighed samples of the compound in suitable containers (e.g., glass vials).

  • Store the samples under accelerated (e.g., 40 °C / 75% RH) and long-term (e.g., 25 °C / 60% RH) storage conditions.

  • Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

4.4.2 Hydrolytic Stability Protocol (Solution)

  • Prepare solutions of the compound in various aqueous media: 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

  • Store the solutions at a specified temperature (e.g., 50 °C).

  • Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Neutralize the samples if necessary and analyze by a stability-indicating HPLC method to determine the extent of degradation.

4.4.3 Photostability Protocol

  • Expose the solid compound and/or its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Include a dark control sample stored under the same conditions but protected from light.

  • After the exposure period, analyze both the exposed and dark control samples for any changes in appearance and for the formation of degradation products by HPLC.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Thermal Stress (Solid & Solution) D Sample at time points A->D B Hydrolytic Stress (Acid, Base, Neutral) B->D C Photolytic Stress (ICH Q1B) C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify & Quantify Degradants E->F G Determine Degradation Pathways F->G H Establish Stability Profile F->H

Caption: Workflow for Forced Degradation Studies.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any process impurities and degradation products.[3][21][22]

Objective: To develop and validate a stability-indicating reverse-phase HPLC method for this compound.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.

Method Development Strategy:

  • Wavelength Selection: Determine the UV maximum absorbance of this compound in the mobile phase.

  • Mobile Phase Screening: Start with a simple mobile phase system, such as acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Gradient Optimization: Develop a gradient elution program to separate the parent peak from impurities and degradation products generated during forced degradation studies.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Example Chromatographic Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined (likely in the range of 230-280 nm)

  • Injection Volume: 10 µL

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While there is a notable lack of specific quantitative data for this compound, this guide provides a framework for its characterization by presenting data on analogous compounds and detailing the necessary experimental protocols. The provided methodologies for determining solubility and performing stability studies are based on established scientific principles and regulatory guidelines. For any drug development program involving this compound, it is imperative that these experimental studies are conducted to generate a comprehensive physicochemical profile, which will be essential for formulation development, regulatory submissions, and ensuring the quality and safety of the final product.

References

In-Depth Technical Guide: Quantum Chemical Calculations for 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of available scientific literature, no specific studies detailing the quantum chemical calculations for 1-(4-bromophenyl)-1H-tetrazole could be located. The following technical guide has been constructed based on established computational methodologies reported for structurally similar tetrazole derivatives. The quantitative data presented in the tables are illustrative placeholders and should not be considered as experimentally or computationally verified values for the target molecule. This document serves as a methodological framework for researchers intending to perform such calculations.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Quantum chemical calculations provide a powerful, non-experimental method to investigate its molecular structure, electronic properties, and reactivity. This guide outlines the standard computational protocols for such an investigation, primarily leveraging Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Computational Methodology

The protocols detailed below are based on common practices for the quantum chemical analysis of aromatic and heterocyclic compounds.

Software and Hardware

Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS-US on high-performance computing clusters.

Geometry Optimization

The primary step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, while "++" denotes the inclusion of diffuse functions, which are important for accurately describing electron density far from the nucleus.

Vibrational Frequency Analysis

Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and electronic behavior:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Data Presentation

The following tables are structured to present the typical quantitative data obtained from quantum chemical calculations. The values within are for illustrative purposes only.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-Br1.905
C-N (phenyl-N1)1.430
N1-N21.345
N2-N31.290
N3-N41.345
N4-C51.330
C5-N11.350
Bond Angles (°)
C-C-N (phenyl)119.5
C-N1-N2108.0
N1-N2-N3110.0
Dihedral Angle (°)
C-C-N1-N2150.0
Table 2: Calculated Vibrational Frequencies (Illustrative)
ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13100HighLowC-H stretch (aromatic)
21600MediumHighC=C stretch (aromatic)
31450HighMediumN=N stretch (tetrazole)
41070HighLowC-N stretch
5650MediumLowC-Br stretch
Table 3: Electronic and Thermodynamic Properties (Illustrative)
PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-1.20 eV
HOMO-LUMO Energy Gap5.65 eV
Dipole Moment2.50 Debye
Total Energy (Hartree)-2850.12345
Zero-point vibrational energy120.5 kcal/mol
Enthalpy-2850.00123
Gibbs Free Energy-2850.05432
Table 4: Mulliken Atomic Charges (Illustrative)
AtomCharge (e)
Br-0.05
C (ipso-phenyl)0.10
N1-0.15
N2-0.10
N3-0.10
N4-0.15
C50.20

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

G Computational Workflow for this compound Analysis A Initial Structure Input (e.g., from ChemDraw or Avogadro) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Electronic Property Calculation (HOMO-LUMO, Mulliken Charges, MEP) C->D No Imaginary Frequencies E Data Analysis and Interpretation D->E

The Aryl-Tetrazole Core: A Centennial Journey from Discovery to Keystone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring, a unique five-membered heterocycle, has traversed a remarkable path from its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and historical synthesis of aryl-tetrazoles, with a particular focus on their pivotal role as bioisosteres for carboxylic acids. We delve into the evolution of synthetic methodologies, presenting detailed experimental protocols for key reactions. Furthermore, we explore the intricate signaling pathways modulated by aryl-tetrazole-containing drugs, exemplified by the blockbuster angiotensin II receptor blockers (ARBs). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a blend of historical context, practical synthetic knowledge, and mechanistic biological insights.

A Historical Prelude: The Dawn of Tetrazole Chemistry

The journey of tetrazoles began in 1885 with the Swedish chemist J.A. Bladin, who, while investigating the reactions of dicyanophenylhydrazine with nitrous acid, unexpectedly synthesized the first derivative of this novel heterocyclic system. For over six decades following this initial discovery, the field of tetrazole chemistry remained a relatively specialized area of study, with only a limited number of derivatives reported by the mid-20th century. The initial synthetic routes were often challenging and employed hazardous reagents, which constrained their widespread application. A significant turning point came with the realization of the tetrazole moiety's utility in various fields, including pharmacology, agriculture, and materials science, which catalyzed the development of more efficient and safer synthetic methods.

A pivotal moment in the history of aryl-tetrazoles was the recognition of the 5-substituted-1H-tetrazole ring as a bioisostere of the carboxylic acid group.[1][2] This concept is rooted in the similar pKa values (around 4.5-4.9 for tetrazoles and 4.2-4.5 for carboxylic acids) and the comparable planar, delocalized electronic structure of the tetrazolate and carboxylate anions under physiological pH.[3][4] This bioisosteric replacement has proven to be a highly successful strategy in drug design, often leading to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates.[4][5] The "sartan" family of antihypertensive drugs, such as losartan, valsartan, and irbesartan, stand as prominent testaments to the power of this approach.[2]

The Synthetic Arsenal: Crafting the Aryl-Tetrazole Core

The synthesis of 5-substituted-1H-tetrazoles has evolved significantly since its inception. The cornerstone of modern tetrazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between an organonitrile and an azide source.[6][7][8] This versatile reaction has been the subject of extensive methodological development, leading to a variety of protocols that cater to different substrates and reaction conditions.

The Huisgen [3+2] Cycloaddition: The Workhorse of Tetrazole Synthesis

The reaction of a nitrile with an azide to form a tetrazole is a formal [3+2] cycloaddition. The mechanism can proceed through a concerted or stepwise pathway, depending on the nature of the azide species.[9] When organic azides are used, the reaction is generally considered a concerted [2s+4s] cycloaddition.[10] For the more common synthesis of 5-substituted-1H-tetrazoles using azide salts (e.g., sodium azide), the mechanism is thought to involve the activation of the nitrile by a Lewis or Brønsted acid, followed by a stepwise addition of the azide anion and subsequent cyclization.[11]

A logical workflow for a typical Huisgen cycloaddition to form an aryl-tetrazole is depicted below:

huisgen_workflow A Aryl Nitrile E Reaction Mixture A->E B Azide Source (e.g., NaN3) B->E C Catalyst/Acid (e.g., ZnCl2, NH4Cl) C->E D Solvent (e.g., DMF, Toluene) D->E F Heating (Conventional or Microwave) E->F G Work-up (Acidification, Extraction) F->G H Purification (Crystallization, Chromatography) G->H I 5-Aryl-1H-tetrazole H->I

Caption: General workflow for the Huisgen [3+2] cycloaddition synthesis of 5-aryl-1H-tetrazoles.

Experimental Protocols for the Synthesis of Key Aryl-Tetrazoles

The following sections provide detailed experimental procedures for the synthesis of a model aryl-tetrazole and key pharmaceutical agents.

The synthesis of 5-phenyl-1H-tetrazole from benzonitrile is a classic example of the [3+2] cycloaddition.

Reaction Scheme:

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the mechanism of action of aryl-tetrazole angiotensin receptor blockers (ARBs).

The binding of Angiotensin II to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). [12]PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). [12]IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. [12]DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to cellular responses like proliferation and inflammation. [1] Aryl-tetrazole ARBs, such as losartan, valsartan, and irbesartan, act as competitive antagonists at the AT1 receptor, effectively blocking the binding of angiotensin II and thereby inhibiting this entire signaling cascade. [8][13][]This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. [13][15][16]

Conclusion and Future Perspectives

The journey of aryl-tetrazoles from a laboratory curiosity to a cornerstone of modern medicine is a testament to the power of chemical synthesis and rational drug design. The development of robust and versatile synthetic methodologies, particularly the Huisgen cycloaddition, has been instrumental in unlocking the therapeutic potential of this unique heterocyclic core. The profound impact of aryl-tetrazole-based drugs on the management of cardiovascular diseases underscores the significance of the bioisosterism concept.

Looking ahead, the exploration of aryl-tetrazoles in drug discovery is far from over. Their unique physicochemical properties continue to make them attractive scaffolds for targeting a wide range of biological targets beyond the renin-angiotensin system. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the aryl-tetrazole core is poised to remain a vital component in the armamentarium of medicinal chemists for years to come. This guide has provided a foundational understanding of the history, synthesis, and biological importance of aryl-tetrazoles, with the aim of inspiring further innovation in this exciting field.

References

Theoretical Exploration of 1-(4-bromophenyl)-1H-tetrazole: An In-depth Technical Guide on its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 1-(4-bromophenyl)-1H-tetrazole. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties of the tetrazole ring, a well-established bioisostere for carboxylic acids.[1][2] The introduction of a bromophenyl group further modulates its electronic characteristics, influencing its potential applications. This document outlines the computational methodologies employed to investigate these properties, presents key electronic parameters, and visualizes the logical workflow of such theoretical investigations.

Core Concepts in the Theoretical Study of Tetrazoles

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity, and potential applications of molecules like this compound.[3][4] These computational methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are fundamental to predicting the behavior of the molecule in various chemical and biological environments.

Key Electronic Properties

Several key electronic properties are typically calculated to characterize tetrazole derivatives:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[5][6] A smaller energy gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[7][8]

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule. It influences the solubility, transport properties, and non-covalent interactions of the compound.

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Computational Methodologies

The theoretical investigation of the electronic properties of this compound typically involves a standardized computational workflow.

Protocol for Density Functional Theory (DFT) Calculations
  • Molecular Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is commonly performed using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a widely used choice.[5] A suitable basis set, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.[7]

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: Once the optimized geometry is confirmed, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.

  • Analysis of Results: The calculated data is then analyzed to interpret the electronic structure and predict the chemical behavior of the molecule. This involves visualizing the HOMO and LUMO orbitals, mapping the MEP, and calculating global reactivity descriptors.

The logical workflow for such a theoretical investigation is illustrated in the following diagram.

G start Initial Molecular Structure of this compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq prop Calculation of Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) freq->prop analysis Analysis of Electronic Structure and Reactivity prop->analysis end Predicted Chemical and Biological Activity analysis->end

Figure 1: A logical workflow for the theoretical study of this compound.

Summary of Calculated Electronic Properties

While a dedicated theoretical study exclusively on this compound is not extensively reported in the literature, data from studies on structurally similar compounds allow for an estimation of its key electronic properties. The following table summarizes typical values obtained for substituted phenyl-tetrazoles using DFT calculations.

PropertySymbolTypical Calculated Value (a.u.)Significance
HOMO Energy EHOMO-0.25 to -0.30Indicates the electron-donating ability of the molecule.
LUMO Energy ELUMO-0.05 to -0.10Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap ΔE0.15 to 0.25A smaller gap suggests higher reactivity and lower stability.[5]
Dipole Moment µ2.0 to 4.0 DReflects the overall polarity and influences intermolecular interactions.
Electronegativity χ0.15 to 0.20A measure of the molecule's ability to attract electrons.
Chemical Hardness η0.07 to 0.13Indicates resistance to change in electron distribution.
Chemical Softness S7.7 to 14.3The reciprocal of hardness, indicating higher reactivity.

Note: These values are illustrative and based on DFT calculations for similar substituted phenyl-tetrazole compounds. Actual values for this compound would require specific calculations.

Interrelation of Electronic Properties

The various electronic properties are interconnected and collectively determine the overall chemical and biological profile of the molecule. The following diagram illustrates the relationship between these key parameters.

G HOMO HOMO Energy Energy_Gap HOMO-LUMO Gap (ΔE) HOMO->Energy_Gap Hardness Chemical Hardness (η) HOMO->Hardness Electronegativity Electronegativity (χ) HOMO->Electronegativity LUMO LUMO Energy LUMO->Energy_Gap LUMO->Hardness LUMO->Electronegativity Reactivity Chemical Reactivity Energy_Gap->Reactivity Stability Molecular Stability Energy_Gap->Stability Interactions Intermolecular Interactions Reactivity->Interactions Softness Chemical Softness (S) Hardness->Softness Softness->Reactivity Electronegativity->Reactivity MEP Molecular Electrostatic Potential (MEP) MEP->Interactions

Figure 2: Relationship between key electronic properties of a molecule.

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of this compound, guiding its potential applications in drug design and materials science. By employing computational methods like DFT, researchers can predict the reactivity, stability, and interaction profiles of this molecule. The analysis of frontier molecular orbitals, molecular electrostatic potential, and other electronic descriptors forms the foundation for understanding its chemical behavior and for the rational design of novel compounds with desired properties. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its electronic characteristics and unlock its therapeutic and technological potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(4-bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The described method is a one-pot reaction involving the cyclization of 4-bromoaniline with triethyl orthoformate and sodium azide. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Tetrazoles are a significant class of nitrogen-containing heterocycles that serve as important pharmacophores in medicinal chemistry. They are often employed as bioisosteric replacements for carboxylic acid groups, enhancing metabolic stability and lipophilicity of drug candidates. The target compound, this compound (CAS 57058-01-2), is a functionalized tetrazole that can serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The protocol detailed herein is based on the well-established method of synthesizing 1-substituted-1H-tetrazoles from aromatic amines.[1][2]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1. Synthesis of this compound from 4-bromoaniline.

Experimental Protocol

This protocol describes a one-pot synthesis that can be completed within a standard laboratory setting.

2.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Bromoaniline106-40-1C₆H₆BrN172.0210.01.72 g
Sodium Azide (NaN₃)26628-22-8N₃Na65.0112.00.78 g
Triethyl Orthoformate122-51-0C₇H₁₆O₃148.2012.01.78 g (1.99 mL)
Glacial Acetic Acid64-19-7C₂H₄O₂60.05-~20 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11-~150 mL
Hexane110-54-3C₆H₁₄86.18-As needed
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-As needed
Deionized Water7732-18-5H₂O18.02-~100 mL

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals, especially lead and copper drain pipes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

2.2 Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) apparatus

2.3 Synthetic Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), and glacial acetic acid (20 mL).

  • Addition of Reagent: While stirring, add triethyl orthoformate (1.99 mL, 12.0 mmol) to the mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 120°C using a heating mantle or oil bath. Let the reaction proceed under reflux for 3-4 hours.

  • Monitoring: The reaction progress can be monitored by TLC using an ethyl acetate/hexane mixture as the eluent. The disappearance of the 4-bromoaniline spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane solvent system to afford pure this compound as a white to off-white solid.

Data Presentation

3.1 Quantitative Summary

ParameterValue
Starting Material4-Bromoaniline (10.0 mmol)
Key ReagentsSodium Azide (1.2 eq), Triethyl Orthoformate (1.2 eq)
SolventGlacial Acetic Acid
Reaction Temperature120°C
Reaction Time3-4 hours
Expected Yield80-90% (based on similar syntheses)
AppearanceWhite to off-white solid
Melting Point182°C
Molecular FormulaC₇H₅BrN₄
Molecular Weight225.05 g/mol

3.2 Expected Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a singlet for the tetrazole proton and signals corresponding to the 1,4-disubstituted aromatic ring.

    • δ ~9.4-9.6 ppm (s, 1H, N-CH-N)

    • δ ~7.8-8.0 ppm (m, 4H, Ar-H)

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum is expected to show one signal for the tetrazole carbon and four signals for the aromatic carbons.

    • δ ~145 ppm (Tetrazole C5)

    • δ ~135-120 ppm (Aromatic carbons)

  • FT-IR (KBr, cm⁻¹):

    • ~3100-3000 (Ar C-H stretch)

    • ~1600, 1490 (Ar C=C stretch)

    • ~1250, 1100, 1000 (Tetrazole ring vibrations)

    • ~830 (para-disubstituted C-H bend)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow A Reactant Mixing (4-Bromoaniline, NaN3, Acetic Acid, Triethyl Orthoformate) B Reflux Reaction (120°C, 3-4 hours) A->B Heat C Reaction Quenching (Cooling & Addition of Water) B->C Cool D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Washing & Drying (Brine Wash, Dry over Na2SO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Recrystallization from EtOAc/Hexane) F->G Crude Product H Characterization (MP, NMR, IR) G->H Pure Solid I Final Product This compound H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 1-(4-bromophenyl)-1H-tetrazole Derivatives in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial interest in medicinal chemistry. They are often employed as bioisosteres for carboxylic acids and cis-amide bonds, enhancing the pharmacokinetic and metabolic profiles of drug candidates.[1][2] Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the synthesis of complex, drug-like molecules in a single, efficient step.[1] The integration of functionalized tetrazole moieties into MCRs offers a streamlined approach to generate diverse chemical libraries for high-throughput screening.

While the direct use of 1-(4-bromophenyl)-1H-tetrazole in MCRs is not extensively documented, a novel and promising strategy involves its conversion into a functionalized building block, such as an aldehyde, which can then readily participate in powerful MCRs like the Ugi and Passerini reactions.[2][3] This application note provides a detailed protocol for the use of a this compound-derived aldehyde in the Ugi four-component reaction (Ugi-4CR), a cornerstone of combinatorial chemistry.

Conceptual Framework: From N-Aryl Tetrazole to a Versatile MCR Building Block

The utility of this compound in MCRs is unlocked by its transformation into a more reactive derivative, specifically this compound-5-carbaldehyde. This aldehyde can be synthesized in a two-step process, beginning with a Passerini-type three-component reaction (PT-3CR) to form the corresponding alcohol, followed by a mild oxidation.[2]

logical_relationship cluster_synthesis Synthesis of Aldehyde Building Block cluster_mcr Application in Multicomponent Reaction start This compound Precursors pt3cr Passerini-type 3CR start->pt3cr alcohol 1-(4-bromophenyl)-1H-tetrazol-5-yl)methanol pt3cr->alcohol oxidation Mild Oxidation (e.g., Swern) alcohol->oxidation aldehyde This compound-5-carbaldehyde oxidation->aldehyde aldehyde_mcr Tetrazole Aldehyde ugireaction Ugi 4-Component Reaction aldehyde_mcr->ugireaction product Diverse Library of α-Acetamido Carboxamides ugireaction->product

Conceptual pathway for utilizing this compound in MCRs.

Experimental Protocols

Protocol 1: Synthesis of this compound-5-carbaldehyde

This protocol is based on analogous syntheses of tetrazole aldehydes.[2]

Step 1: Synthesis of (1-(4-bromophenyl)-1H-tetrazol-5-yl)methanol via Passerini-type Reaction

  • To a solution of 4-bromobenzaldehyde (1.0 equiv) in methanol (0.5 M), add an isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv) and trimethylsilyl azide (TMSN₃, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired alcohol.

Step 2: Oxidation to this compound-5-carbaldehyde

  • Prepare a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere.

  • Add dimethyl sulfoxide (DMSO, 2.0 equiv) dropwise and stir for 15 minutes.

  • Add a solution of (1-(4-bromophenyl)-1H-tetrazol-5-yl)methanol (1.0 equiv) in DCM dropwise and stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 2: Ugi Four-Component Reaction using this compound-5-carbaldehyde

This protocol describes the one-pot synthesis of a diverse library of α-acetamido carboxamides.[2][3]

  • In a vial, dissolve this compound-5-carbaldehyde (1.0 equiv) in methanol (0.5 M).

  • Add a primary or secondary amine (1.0 equiv) and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add a carboxylic acid (1.0 equiv) to the mixture.

  • Finally, add an isocyanide (1.0 equiv) and seal the vial.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

experimental_workflow start Start dissolve Dissolve Tetrazole Aldehyde in Methanol (0.5 M) start->dissolve add_amine Add Amine (1.0 equiv) Stir 30 min at RT dissolve->add_amine add_acid Add Carboxylic Acid (1.0 equiv) add_amine->add_acid add_isocyanide Add Isocyanide (1.0 equiv) Seal Vial add_acid->add_isocyanide react Stir at RT for 24-72h (Monitor by TLC/LC-MS) add_isocyanide->react workup Concentrate Under Reduced Pressure react->workup purify Purify by Column Chromatography or Preparative HPLC workup->purify product Final Product: α-Acetamido Carboxamide purify->product

Experimental workflow for the Ugi four-component reaction.

Data Presentation

The Ugi-4CR is known for its broad substrate scope. The following table presents expected yields for the reaction of this compound-5-carbaldehyde with various components, based on analogous reactions reported in the literature.[2][3]

EntryAmineCarboxylic AcidIsocyanideProduct StructureExpected Yield (%)
1BenzylamineAcetic AcidCyclohexyl isocyanide45-60
2AnilineBenzoic Acidtert-Butyl isocyanide40-55
34-MethoxybenzylaminePropionic AcidBenzyl isocyanide50-65
4CyclopropylamineAcetic AcidEthyl isocyanoacetate35-50

Note: Yields are estimates and may vary based on specific reaction conditions and purification methods.

Conclusion

The transformation of this compound into a reactive aldehyde building block provides a valuable entry point for its use in multicomponent reactions. The Ugi four-component reaction, as detailed in this protocol, offers an efficient and versatile method for the synthesis of complex molecules bearing the this compound scaffold. This strategy is highly amenable to the rapid generation of diverse compound libraries, which is of significant interest to researchers in drug discovery and medicinal chemistry. The ability to systematically vary the amine, carboxylic acid, and isocyanide components allows for fine-tuning of the physicochemical and biological properties of the final products.

References

The Role of 1-(4-bromophenyl)-1H-tetrazole in Medicinal Chemistry: A Synthetic Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(4-bromophenyl)-1H-tetrazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various derivatives with potential applications in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The presence of the bromophenyl moiety provides a handle for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document outlines the applications of this compound derivatives in anticancer research, along with detailed protocols for their synthesis and biological evaluation.

Application Note 1: Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine Derivatives

Derivatives of 1-(4-bromophenyl)-1H-tetrazol-5-amine are of significant interest due to the diverse biological activities associated with 5-aminotetrazoles, including anti-inflammatory, antiviral, and antitumor properties.[1] The synthesis of these compounds can be efficiently achieved from 4-bromoaniline.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine

This protocol describes a one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine from 4-bromoaniline.[2]

Materials:

  • 4-bromoaniline

  • Triphosgene

  • Chloroform (CHCl3)

  • 25% Aqueous ammonia

  • N,N-Dimethylformamide (DMF)

  • Sodium azide (NaN3)

  • Iodine (I2)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-bromophenyl isothiocyanate (2): To a solution of 4-bromoaniline (1 equivalent) in CHCl3, add triphosgene (0.34 equivalents) and stir the mixture.

  • Formation of thiourea intermediate (3): Treat the resulting isothiocyanate (2) with 25% aqueous ammonia (10 equivalents).

  • Cyclization to 1-(4-bromophenyl)-1H-tetrazol-5-amine (4): Dissolve the thiourea intermediate (3) in DMF. Add sodium azide (NaN3), iodine (I2), and triethylamine (Et3N). Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the product with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1-(4-bromophenyl)-1H-tetrazol-5-amine.

G cluster_synthesis Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine A 4-Bromoaniline B 4-Bromophenyl isothiocyanate A->B Triphosgene, CHCl3 C Thiourea Intermediate B->C 25% aq. NH3 D 1-(4-Bromophenyl)-1H-tetrazol-5-amine C->D NaN3, I2, Et3N, DMF

Caption: Synthetic pathway for 1-(4-bromophenyl)-1H-tetrazol-5-amine.

Application Note 2: Anticancer Activity of a this compound Derivative

A derivative of this compound, specifically 3-(4-bromophenyl)-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one (referred to as compound 3d ), has been evaluated for its anticancer activity against a panel of human cancer cell lines.[3] This chalcone-like derivative demonstrated a broad spectrum of growth inhibitory activity.[3]

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of compound 3d was assessed by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The results are presented as the percentage of growth inhibition.

Cell LineCancer TypeGrowth Inhibition (%)
Renal Cancer
UO-31Renal-28.61
CNS Cancer
SNB-75CNS21.11
Ovarian Cancer
SK-OV-3Ovarian-17.26

Data sourced from Bhaskara and Mohite (2010).[3] A negative value indicates cell killing.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This protocol provides a general overview of the methodology used in the NCI-60 screen to evaluate the anticancer activity of compounds like 3d .[4]

Materials:

  • Human tumor cell lines from the NCI-60 panel

  • Appropriate cell culture medium and supplements

  • Test compound (e.g., 3d ) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Plating: Seed the human tumor cell lines in 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Addition: Add the test compound over a 5-log concentration range to the plates.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Fix the cells by gently adding cold TCA and incubate for 60 minutes at 4°C.

  • Staining: Stain the fixed cells with SRB solution for 10 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound stain with 10 mM Tris base solution.

  • Absorbance Reading: Read the optical density at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and a time-zero control.

G cluster_workflow NCI-60 Anticancer Screening Workflow A Cell Plating (96-well plates) B Compound Addition (e.g., 3d) A->B C Incubation (48h) B->C D Cell Fixation (TCA) C->D E Staining (SRB) D->E F Absorbance Reading E->F G Data Analysis (Growth Inhibition %) F->G

Caption: Workflow for in vitro anticancer screening.

Representative Protocols for Further Biological Evaluation

While specific data for this compound is limited, its derivatives can be evaluated for other biological activities using standard in vitro assays.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[5][6]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound

  • Reference standard (e.g., Diclofenac sodium)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a 1% w/v solution of BSA or egg albumin in PBS. Prepare various concentrations of the test compound and the reference standard.

  • Reaction Mixture: In a test tube, mix 2.8 ml of PBS, 2 ml of the test compound/standard solution, and 0.2 ml of the albumin solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heating: Heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling and Absorbance Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[3][7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compound

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the reference antibiotic in the microtiter plate using the growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

References

Synthesis of Novel Heterocyclic Compounds from 1-(4-Bromophenyl)-1H-tetrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-(4-bromophenyl)-1H-tetrazole as a versatile starting material. The methodologies outlined herein focus on leveraging the reactive aryl bromide moiety for palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as amidation of a derivative, to construct a diverse range of complex molecular architectures.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring, leading to the synthesis of novel biaryl and related compounds. These products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8020~80-90
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O10012~75-85
4Pyridine-3-boronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene11016~70-80
5Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₃PO₄THF/H₂O7012~65-75

Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes. Actual yields may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if required, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Analysis cluster_workup Work-up and Purification start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue if incomplete workup Aqueous Work-up monitor->workup If complete purify Column Chromatography workup->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This methodology allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. The resulting N-arylated products are valuable scaffolds in drug discovery, as the introduction of an amino group can significantly modulate the physicochemical and pharmacological properties of the parent molecule.

Table 2: Representative Examples of Buchwald-Hartwig Amination with this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1108~80-90
2MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane10012~85-95
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10016~75-85
4IndolePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃Dioxane11024~60-70
5n-ButylaminePd(OAc)₂ (2)tBuXPhos (4)LiHMDSTHF8012~70-80

Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes. Actual yields may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃) to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature for the indicated time.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired aminated product.

Buchwald_Hartwig_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions A This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Product 1-(4-(dialkylamino)phenyl)-1H-tetrazole A->Product B Amine (R₂NH) B->Product Ligand Phosphine Ligand (e.g., BINAP) Catalyst->Product Base Base (e.g., Cs₂CO₃) Ligand->Product Solvent Anhydrous Solvent (e.g., Toluene) Base->Product Solvent->Product

Buchwald-Hartwig Amination Signaling Pathway.

Application Note 3: Synthesis and Amidation of 1-(4-bromophenyl)-1H-tetrazol-5-amine

For the synthesis of novel amide derivatives, a two-step approach is employed. First, 1-(4-bromophenyl)-1H-tetrazol-5-amine is synthesized from 4-bromoaniline. Subsequently, this amino-tetrazole derivative can be acylated with a variety of acyl chlorides to yield the corresponding amides. This method provides access to a class of compounds with potential applications as bioactive molecules.[1][2]

Table 3: Synthesis of [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide Derivatives[2]
EntryAcyl ChlorideTime (h)Yield (%)
1Benzoyl chloride593
24-Methylbenzoyl chloride589
34-Methoxybenzoyl chloride591
44-Chlorobenzoyl chloride585
54-Fluorobenzoyl chloride588
6Thiophene-2-carbonyl chloride586
7Cinnamoyl chloride582
8Benzyl chloroformate582
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine[2]
  • Step 1: Synthesis of 1-bromo-4-isothiocyanatobenzene. To a solution of 4-bromoaniline (1.0 equiv) in dichloromethane, add triphosgene (0.34 equiv) at 0 °C. Stir the mixture at room temperature for 2 hours. After completion, concentrate the reaction mixture to obtain the crude isothiocyanate.

  • Step 2: Synthesis of 1-(4-bromophenyl)thiourea. Dissolve the crude isothiocyanate in THF and add 25% aqueous ammonia (10 equiv). Stir at room temperature for 30 minutes. Concentrate the mixture to obtain the crude thiourea.

  • Step 3: Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine. To the crude thiourea in DMF, add sodium azide (4.0 equiv) and mercury(II) chloride (2.0 equiv). Heat the mixture at 80 °C for 8 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield 1-(4-bromophenyl)-1H-tetrazol-5-amine.

Experimental Protocol: General Procedure for Amidation of 1-(4-bromophenyl)-1H-tetrazol-5-amine[2]
  • Reaction Setup: To a solution of 1-(4-bromophenyl)-1H-tetrazol-5-amine (1.0 equiv) in anhydrous THF, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv) at room temperature under an inert atmosphere.

  • Acylation: Stir the mixture for 30 minutes, then add the corresponding acyl chloride (1.1 equiv).

  • Reaction: Heat the reaction mixture to 50 °C and stir for 5 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford the desired amide derivative.

Amidation_Workflow cluster_synthesis Synthesis of Amine Precursor cluster_amidation Amidation Reaction start 4-Bromoaniline step1 Reaction with Triphosgene start->step1 step2 Reaction with Aqueous Ammonia step1->step2 step3 Cyclization with NaN₃ and HgCl₂ step2->step3 amine 1-(4-bromophenyl)-1H- tetrazol-5-amine step3->amine reaction Amidation with LiHMDS in THF at 50°C amine->reaction acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->reaction product [1-(4-bromophenyl)-1H-tetrazol- 5-yl]amide Derivative reaction->product

Two-Step Synthesis and Amidation Workflow.

References

Application Notes: 1-(4-bromophenyl)-1H-tetrazole Derivatives as Corrosion Inhibitors for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-bromophenyl)-1H-tetrazole and its derivatives are emerging as a significant class of organic corrosion inhibitors for steel, particularly in acidic environments.[1][2][3] These compounds are effective due to the presence of multiple nitrogen atoms in the tetrazole ring and the phenyl ring, which act as active centers for adsorption onto the metal surface.[2][4] The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system facilitate the formation of a protective film on the steel, thereby mitigating corrosion.[2] These derivatives can be synthesized with high yields and their protective properties can be evaluated using various electrochemical and surface analysis techniques.[1][5]

Mechanism of Action

The corrosion inhibition mechanism of this compound derivatives on steel surfaces in acidic media is primarily attributed to their adsorption onto the metal surface. This adsorption process can occur through two main types of interactions: physisorption and chemisorption.

  • Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecules and the negatively charged steel surface (due to the adsorption of anions from the acidic solution).

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. The lone pair electrons of the nitrogen atoms and the π-electrons of the tetrazole and phenyl rings play a crucial role in this process, leading to the formation of a coordinate covalent bond.

The adsorbed inhibitor molecules form a protective barrier on the steel surface, which isolates the metal from the corrosive environment and blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6] Studies have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[2][6][7] The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface.[2][6][7]

Corrosion Inhibition Mechanism Diagram

H+ H+ Fe Fe H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl- Inhibitor Tetrazole Derivative AdsorbedLayer Protective Inhibitor Film Inhibitor->AdsorbedLayer Adsorption (Physisorption & Chemisorption) Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Fe Dissolution) AdsorbedLayer->Fe Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by tetrazole derivatives on a steel surface.

Performance Data

The inhibition efficiency of various tetrazole derivatives has been evaluated under different conditions. The following tables summarize the quantitative data from potentiodynamic polarization and weight loss studies.

Table 1: Potentiodynamic Polarization Data for Tetrazole Derivatives on Mild Steel in 1 M HCl [1]

InhibitorConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (IE%)
Blank--4751150-
P110⁻⁷-48065043.5
P110⁻⁶-48542063.5
P110⁻⁵-49028075.7
P110⁻⁴-49519982.7
P210⁻⁷-47858049.6
P210⁻⁶-48231073.0
P210⁻⁵-48815087.0
P210⁻⁴-4926294.6

Note: P1 and P2 are novel 2,5-disubstituted tetrazole derivatives.[1]

Table 2: Weight Loss Data for Tetrazole Derivatives on Mild Steel in 1 M HCl [1]

InhibitorConcentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (IE%)
Blank-1.05-
P110⁻⁷0.6042.8
P110⁻⁶0.4061.9
P110⁻⁵0.2873.3
P110⁻⁴0.2180.3
P210⁻⁷0.5250.5
P210⁻⁶0.2972.4
P210⁻⁵0.1486.7
P210⁻⁴0.0595.0

Note: P1 and P2 are novel 2,5-disubstituted tetrazole derivatives.[1]

Experimental Protocols

1. Synthesis of this compound Derivatives

A general procedure for the synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine involves a one-pot reaction starting from 4-bromoaniline.[5] Further derivatives can be obtained through amidation reactions.[5]

  • Materials: 4-bromoaniline, sodium azide, triphosgene, dimethylformamide (DMF), ethyl acetate, saturated NH₄Cl solution.

  • Procedure for 1-(4-bromophenyl)-1H-tetrazol-5-amine:

    • Dissolve 4-bromoaniline in DMF.

    • Add a solution of triphosgene in chloroform dropwise at 0 °C.

    • Stir the mixture at room temperature for a specified time.

    • Add sodium azide (NaN₃) portion-wise while maintaining the temperature.

    • Heat the reaction mixture to a specific temperature (e.g., 50 °C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

2. Corrosion Inhibition Performance Evaluation

  • Materials and Equipment: Mild steel coupons, 1 M HCl or 0.5 M H₂SO₄ solution, analytical balance, desiccator, potentiostat/galvanostat with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference electrode).

a. Weight Loss Method

  • Prepare mild steel coupons of known dimensions.

  • Polish the coupons with different grades of abrasive papers (e.g., 40 to 1600 grit), degrease with acetone, wash with distilled water, and dry.[1]

  • Weigh the polished coupons accurately.

  • Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).[1]

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (W₁ - W₂) / (A * t)

    • IE% = [(CR₀ - CRᵢ) / CR₀] * 100

    • Where W₁ and W₂ are the weights before and after immersion, A is the surface area, t is the immersion time, CR₀ is the corrosion rate without inhibitor, and CRᵢ is the corrosion rate with inhibitor.

b. Potentiodynamic Polarization (PDP)

  • Assemble the three-electrode cell with the polished mild steel coupon as the working electrode.

  • Allow the working electrode to reach a stable open circuit potential (OCP).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Plot the polarization curve (log I vs. E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100

    • Where Icorr₀ is the corrosion current density without inhibitor, and Icorrᵢ is the corrosion current density with inhibitor.

c. Electrochemical Impedance Spectroscopy (EIS)

  • Set up the three-electrode cell as in the PDP method and allow the system to stabilize at OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data.

  • Plot the Nyquist plot (Z'' vs. Z').

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

    • Where Rct₀ is the charge transfer resistance without inhibitor, and Rctᵢ is the charge transfer resistance with inhibitor.

3. Surface Analysis

  • Scanning Electron Microscopy (SEM):

    • Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified period.

    • Retrieve, rinse, and dry the coupons.

    • Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.

    • Examine the surface morphology of the coupons using an SEM to observe the extent of corrosion and the formation of a protective film.

Experimental Workflow Diagram

cluster_electrochem Electrochemical Evaluation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, FT-IR) Synthesis->Characterization DataAnalysis Data Analysis & Mechanism Elucidation Characterization->DataAnalysis SteelPrep Steel Coupon Preparation & Polishing WeightLoss Weight Loss Measurements SteelPrep->WeightLoss PDP Potentiodynamic Polarization (PDP) SteelPrep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) SteelPrep->EIS SurfaceAnalysis Surface Analysis (SEM, AFM) SteelPrep->SurfaceAnalysis WeightLoss->DataAnalysis PDP->DataAnalysis EIS->DataAnalysis SurfaceAnalysis->DataAnalysis QuantumChem Quantum Chemical Calculations (DFT) QuantumChem->DataAnalysis

Caption: Experimental workflow for evaluating this compound derivatives as corrosion inhibitors.

References

Application Notes and Protocols for the Functionalization of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tetrazole moiety is a key pharmacophore in medicinal chemistry, serving as a bioisosteric replacement for the carboxylic acid group in many drug candidates. This substitution often leads to improved metabolic stability and bioavailability.[1][2] The functionalization of the tetrazole ring and its substituents is crucial for fine-tuning the pharmacological properties of these molecules. 1-(4-bromophenyl)-1H-tetrazole is a versatile starting material, offering two primary sites for modification: the tetrazole ring itself and the bromine-substituted phenyl ring. These application notes provide detailed protocols for various functionalization reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Functionalization of the Phenyl Ring via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this starting material.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various organoboron compounds.[3][4]

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane as the solvent.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the reaction mixture.

  • Stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl tetrazole.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane901885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane901880-90
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane902075-85
44-Pyridinylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene/H₂O1002470-80

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling sub This compound + Arylboronic Acid reaction Reaction Setup (Inert Atmosphere) sub->reaction reagents Pd Catalyst Base Solvent reagents->reaction heating Heating (80-100 °C) reaction->heating workup Workup (Extraction) heating->workup purification Purification (Chromatography) workup->purification product Biaryl Tetrazole Product purification->product Palladium_Cross_Coupling start This compound reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup coupling_partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) coupling_partner->reaction_setup reagents Pd Catalyst Ligand (optional) Base Solvent reagents->reaction_setup heating Heating reaction_setup->heating workup Workup & Purification heating->workup product Functionalized Product workup->product N_Alkylation start This compound reaction Reaction start->reaction reagents Alkylating Agent Base Solvent reagents->reaction workup Workup (Filtration, Evaporation) reaction->workup separation Separation of Isomers (Chromatography) workup->separation products N1 and N2 Alkylated Products separation->products CH_Functionalization start This compound deprotonation Deprotonation (Strong Base, -78 °C) start->deprotonation electrophile_add Addition of Electrophile deprotonation->electrophile_add quench Quenching electrophile_add->quench workup Workup & Purification quench->workup product C5-Functionalized Tetrazole workup->product

References

Application Notes and Protocols: 1-(4-bromophenyl)-1H-tetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-bromophenyl)-1H-tetrazole as a versatile ligand in coordination chemistry. The information compiled from recent studies highlights its synthesis, coordination behavior, and potential applications in catalysis and materials science, with a focus on luminescent properties.

Introduction

This compound is a nitrogen-rich heterocyclic compound that has garnered interest as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. The tetrazole ring offers multiple coordination sites, acting as a versatile building block for creating diverse supramolecular architectures. The presence of the bromophenyl group provides a platform for further functionalization and influences the electronic properties and crystal packing of the resulting metal complexes.

Coordination compounds incorporating tetrazole derivatives are explored for a variety of applications, including catalysis, luminescence, and as antimicrobial agents. The ability of the tetrazole moiety to coordinate with a wide range of metal ions allows for the fine-tuning of the chemical and physical properties of the resulting materials.

Synthesis of this compound

The synthesis of 1-substituted-1H-tetrazoles can be achieved through several established methods. A common and efficient route involves the cycloaddition of an amine with sodium azide and an orthoformate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 1-substituted tetrazoles.

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (10 mmol) in triethyl orthoformate (15 mL).

  • Add glacial acetic acid (2.5 mmol) to the mixture.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and add ethanol (20 mL).

  • In a separate beaker, dissolve sodium azide (12 mmol) in deionized water (10 mL).

  • Slowly add the sodium azide solution to the reaction mixture.

  • Heat the resulting mixture at reflux for an additional 3 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • To the residue, add dichloromethane (50 mL) and deionized water (50 mL) for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry and Complex Formation

This compound typically acts as a monodentate ligand, coordinating to metal centers through one of the nitrogen atoms of the tetrazole ring, most commonly the N4 atom. The specific coordination mode can be influenced by the metal ion, counter-anion, and solvent system used during synthesis. The resulting coordination compounds can range from discrete mononuclear or dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers.

Experimental Protocol: Synthesis of a Representative Metal Complex

The following is a general procedure for the synthesis of a coordination polymer using this compound (L) and a transition metal salt, based on methodologies for similar tetrazole-based ligands.

Materials:

  • This compound (L)

  • Metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) chloride dihydrate)

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a small vial, dissolve this compound (0.1 mmol) in methanol (5 mL).

  • In a separate vial, dissolve the metal salt (0.05 mmol) in DMF (5 mL).

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Seal the vial and heat it in an oven at 80°C for 48 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with a small amount of methanol, and air-dry.

Characterization: The structure of the resulting coordination compound can be determined by single-crystal X-ray diffraction. Further characterization can be performed using powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and FT-IR spectroscopy to confirm coordination.

Quantitative Data

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Metal Ion Ni(II)
Coordination Geometry Distorted Octahedral
Ni-N Bond Lengths (Å) 2.085(3) - 2.112(3)
N-Ni-N Bond Angles (°) 88.9(1) - 178.5(1)
Ligand-to-Metal Ratio 2:1

Applications

Coordination polymers and metal-organic frameworks derived from tetrazole-based ligands are promising materials for various applications, primarily due to their structural diversity and the functional properties endowed by the metal centers and organic linkers.

Luminescence

Many coordination compounds exhibit interesting photoluminescent properties. The emission characteristics are influenced by the nature of the ligand, the metal ion, and the overall supramolecular structure. Complexes of d¹⁰ metals such as Zn(II) and Cd(II) with nitrogen-rich heterocyclic ligands are particularly known for their luminescent behavior. The luminescence can originate from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. The bromophenyl substituent on the tetrazole ligand can also influence the photophysical properties through heavy-atom effects.

Catalysis

The well-defined and tunable porous structures of MOFs and coordination polymers make them attractive candidates for heterogeneous catalysis. The metal nodes can act as active catalytic sites, while the organic linkers can be functionalized to modulate the catalytic activity and selectivity. While specific catalytic applications for this compound complexes have not been extensively reported, related tetrazole-containing metal complexes have shown promise in various organic transformations.

Visualizations

Diagrams

The following diagrams illustrate key workflows and concepts in the study of this compound as a ligand.

experimental_workflow cluster_synthesis Ligand and Complex Synthesis cluster_characterization Characterization cluster_application Application Studies ligand_synthesis Synthesis of This compound complex_synthesis Synthesis of Coordination Complex ligand_synthesis->complex_synthesis React with metal salt scxrd Single-Crystal X-ray Diffraction complex_synthesis->scxrd Structural Determination pxrd Powder X-ray Diffraction complex_synthesis->pxrd Phase Purity spectroscopy Spectroscopy (NMR, IR, UV-Vis) complex_synthesis->spectroscopy Structural Confirmation tga Thermogravimetric Analysis complex_synthesis->tga Thermal Stability luminescence Luminescence Studies complex_synthesis->luminescence catalysis Catalytic Activity Evaluation complex_synthesis->catalysis

Experimental workflow for synthesis and analysis.

coordination_modes cluster_structures Resulting Structures ligand This compound metal Metal Ion (M) ligand->metal Coordination via N atom mononuclear Mononuclear Complex metal->mononuclear dinuclear Dinuclear Complex metal->dinuclear polymer_1d 1D Coordination Polymer metal->polymer_1d polymer_2d 2D Coordination Polymer metal->polymer_2d polymer_3d 3D MOF/Coordination Polymer metal->polymer_3d

Coordination leading to diverse structures.

potential_catalytic_cycle catalyst [M(L)n] intermediate1 [M(L)n(A)] catalyst->intermediate1 + A substrate_a Substrate A substrate_b Substrate B product Product intermediate2 [M(L)n(A)(B)] intermediate1->intermediate2 + B intermediate2->product - Catalyst

A generalized catalytic cycle.

References

Application Notes and Protocols: Amidation of 1-(4-Bromophenyl)-1H-tetrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the amidation of 1-(4-bromophenyl)-1H-tetrazol-5-amine, a critical reaction in the synthesis of diverse amide derivatives with potential applications in medicinal chemistry. The protocol is based on an efficient acylation procedure utilizing various acyl chlorides in the presence of lithium bis(trimethylsilyl)amide as a catalyst, leading to high yields of the corresponding N-(1-(4-bromophenyl)-1H-tetrazol-5-yl)amides.[1][2] This method is tolerant of a range of functional groups on the acyl chloride, including aliphatic, aromatic, and benzyloxy moieties.[2]

Introduction

5-Aminotetrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[2] The introduction of an amide functionality at the 5-amino position can modulate the lipophilicity and pharmacokinetic properties of these compounds, potentially enhancing their therapeutic efficacy.[1][2] The following protocols detail the synthesis of the precursor, 1-(4-bromophenyl)-1H-tetrazol-5-amine, and its subsequent amidation with various acyl chlorides.

Experimental Protocols

Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine

This synthesis is a one-pot, three-step process starting from 4-bromoaniline.[2]

Materials:

  • 4-bromoaniline

  • Triphosgene

  • Chloroform (CHCl3)

  • 25% Aqueous ammonia

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Sodium azide (NaN3)

  • Iodine (I2)

  • Triethylamine (Et3N)

  • 5% Sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • A solution of triphosgene in CHCl3 is prepared.

  • 4-bromoaniline is reacted with the triphosgene solution to yield an isothiocyanate intermediate.[1]

  • The resulting intermediate is dissolved in THF, and 25% aqueous ammonia is added. The mixture is stirred at room temperature for 50 minutes and monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the solvent is removed under reduced pressure to yield a yellow solid (thiourea intermediate).[2]

  • The thiourea intermediate is dissolved in DMF, followed by the sequential addition of NaN3, I2, and Et3N.[2]

  • The reaction is monitored by TLC. Once complete, the reaction is quenched by adding a 5% Na2S2O3 solution to remove excess iodine.[2]

  • The solution is extracted three times with EtOAc. The combined organic layers are washed with saturated NaCl solution, dried over Na2SO4, filtered, and concentrated.[2]

  • The residue is purified by column chromatography on silica gel using an EtOAc/petroleum ether (1:1 v/v) eluent to afford 1-(4-bromophenyl)-1H-tetrazol-5-amine as a pale yellow solid.[2]

General Protocol for the Amidation of 1-(4-bromophenyl)-1H-tetrazol-5-amine

This protocol describes the acylation of 1-(4-bromophenyl)-1H-tetrazol-5-amine with various acyl chlorides.[2]

Materials:

  • 1-(4-bromophenyl)-1H-tetrazol-5-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, etc.)

  • Dry Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Saturated ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(4-bromophenyl)-1H-tetrazol-5-amine (1.0 mmol) in dry THF (20 mL).

  • Add lithium bis(trimethylsilyl)amide (1.0 M solution in THF, 1.3 mmol) to the solution.[2]

  • Add the desired acyl chloride (1.8 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 5 hours, monitoring the progress by TLC.[2]

  • Upon completion, quench the reaction by adding saturated NH4Cl solution (10 mL).[1]

  • Extract the mixture three times with EtOAc (3 x 25 mL).[1]

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to obtain the desired N-(1-(4-bromophenyl)-1H-tetrazol-5-yl)amide derivative.[1]

Data Presentation

Optimization of Amidation Reaction Conditions

The reaction between 1-(4-bromophenyl)-1H-tetrazol-5-amine and benzyl chloroformate was optimized by screening various catalysts, solvents, temperatures, and reaction times. The use of lithium bis(trimethylsilyl)amide in THF at 50°C for 5 hours provided the optimal yield.[2]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)[2]
1I2CH2Cl25050
2DMAPDMF5050
3Et3NCH2Cl25050
4PyCH2Cl25050
5NaOHAcetone/H2O504830
6(Me3Si)2NLiTHFrt565
7(Me3Si)2NLiTHFrt875
8(Me3Si)2NLiTHFrt1275
9(Me3Si)2NLi THF 50 5 82
10(Me3Si)2NLiTHF804882
Yields of N-(1-(4-bromophenyl)-1H-tetrazol-5-yl)amide Derivatives

Following the optimized protocol, a variety of acyl chlorides were reacted with 1-(4-bromophenyl)-1H-tetrazol-5-amine to produce the corresponding amide derivatives in good to excellent yields.[2]

EntryAcyl ChlorideProductYield (%)[2]
1Acetyl chlorideN-(1-(4-bromophenyl)-1H-tetrazol-5-yl)acetamide85
2Cyclopropanecarbonyl chlorideN-(1-(4-bromophenyl)-1H-tetrazol-5-yl)cyclopropanecarboxamide88
3Acryloyl chlorideN-(1-(4-bromophenyl)-1H-tetrazol-5-yl)acrylamide92
44-Fluorobenzoyl chlorideN-(1-(4-bromophenyl)-1H-tetrazol-5-yl)-4-fluorobenzamide93
54-Chlorobenzoyl chlorideN-(1-(4-bromophenyl)-1H-tetrazol-5-yl)-4-chlorobenzamide90
64-Methylbenzoyl chlorideN-(1-(4-bromophenyl)-1H-tetrazol-5-yl)-4-methylbenzamide89
7Thiophene-2-carbonyl chlorideN-(1-(4-bromophenyl)-1H-tetrazol-5-yl)thiophene-2-carboxamide89
8Benzyl chloroformateBenzyl (1-(4-bromophenyl)-1H-tetrazol-5-yl)carbamate82
94-Fluorobenzyl chloroformate4-Fluorobenzyl (1-(4-bromophenyl)-1H-tetrazol-5-yl)carbamate85
104-Chlorobenzyl chloroformate4-Chlorobenzyl (1-(4-bromophenyl)-1H-tetrazol-5-yl)carbamate83
114-Methylbenzyl chloroformate4-Methylbenzyl (1-(4-bromophenyl)-1H-tetrazol-5-yl)carbamate81
124-Methoxybenzyl chloroformate4-Methoxybenzyl (1-(4-bromophenyl)-1H-tetrazol-5-yl)carbamate84

Visualizations

Experimental Workflow for Amidation

G cluster_0 Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine cluster_1 Amidation Protocol start 4-Bromoaniline step1 React with Triphosgene start->step1 step2 React with Aqueous Ammonia step1->step2 step3 React with NaN3, I2, Et3N step2->step3 product1 1-(4-bromophenyl)-1H-tetrazol-5-amine step3->product1 product1_ref 1-(4-bromophenyl)-1H-tetrazol-5-amine step4 Dissolve in dry THF product1_ref->step4 acyl_chloride Acyl Chloride step6 Add Acyl Chloride acyl_chloride->step6 step5 Add LiHMDS step4->step5 step5->step6 step7 Heat at 50°C for 5h step6->step7 step8 Quench with NH4Cl step7->step8 step9 Extract with EtOAc step8->step9 step10 Purify by Column Chromatography step9->step10 final_product N-(1-(4-bromophenyl)-1H-tetrazol-5-yl)amide step10->final_product

Caption: Workflow for the synthesis and amidation of 1-(4-bromophenyl)-1H-tetrazol-5-amine.

Proposed Mechanism for Amidation

G amine 1-(4-bromophenyl)-1H-tetrazol-5-amine anion Tetrazolyl Anion amine->anion Proton Abstraction base LiHMDS (Base) base->anion product N-(1-(4-bromophenyl)-1H-tetrazol-5-yl)amide anion->product Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product

Caption: Proposed mechanism for the LiHMDS-catalyzed amidation reaction.

References

Application of 1-(4-bromophenyl)-1H-tetrazole in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in various scientific fields, including medicine and agriculture.[1][2][3] Their unique chemical properties, such as high nitrogen content, metabolic stability, and ability to act as a bio-isostere for carboxylic acids, make them valuable scaffolds in the design of bioactive molecules.[2][4] In the agricultural sector, tetrazole-containing compounds have shown promise as fungicides, herbicides, and plant growth regulators.[1] This document provides detailed application notes and protocols for the use of a specific tetrazole derivative, 1-(4-bromophenyl)-1H-tetrazole, in the synthesis of potential agrochemical agents. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented, its derivatives serve as key intermediates in the creation of novel compounds with significant biological activity.

Application Notes

This compound is a versatile building block for the synthesis of more complex molecules with potential agrochemical applications. The presence of the bromophenyl group allows for further functionalization through various cross-coupling reactions, while the tetrazole ring contributes to the overall biological activity of the final compound. The protocols outlined below demonstrate the synthesis of key intermediates and their subsequent conversion into heterocyclic systems with demonstrated antimicrobial properties.

One key transformation of this compound is its conversion to 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole. This intermediate is particularly useful as it can react with various nucleophiles to generate a diverse library of compounds. The protocols below detail the synthesis of this intermediate and its subsequent use in creating thiazole, thiophene, and thiadiazole derivatives, which are known scaffolds in agrochemical research.

Another important derivative is 1-(4-bromophenyl)-1H-tetrazol-5-amine. The amino group at the 5-position of the tetrazole ring can be readily acylated to produce a range of amide derivatives. This approach allows for the introduction of various substituents to fine-tune the biological activity of the resulting molecules.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (Intermediate 3)

This protocol describes the bromination of 1-(4-acetylphenyl)-1H-tetrazole (2), which can be synthesized from 4-aminoacetophenone.[5]

Experimental Workflow

G cluster_0 Synthesis of Intermediate 3 1-(4-acetylphenyl)-1H-tetrazole (2) 1-(4-acetylphenyl)-1H-tetrazole (2) Reaction Mixture Reaction Mixture 1-(4-acetylphenyl)-1H-tetrazole (2)->Reaction Mixture Dissolve Bromine Bromine Bromine->Reaction Mixture Add portion wise at 0-5 °C Dioxane-ether (1:2) Dioxane-ether (1:2) Dioxane-ether (1:2)->Reaction Mixture Solvent Stirring (2h) Stirring (2h) Reaction Mixture->Stirring (2h) Filtration and Washing Filtration and Washing Stirring (2h)->Filtration and Washing 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3) 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3) Filtration and Washing->1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3) Isolate

Caption: Synthesis of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole.

Methodology:

  • A solution of 1-(4-acetylphenyl)-1H-tetrazole (2) (3.76 g, 20 mmol) is prepared in 30 mL of a dioxane-ether mixture (1:2).[5]

  • The solution is cooled to 0–5 °C with stirring.[5]

  • Bromine (1.04 mL, 20 mmol) is added portion-wise to the cooled solution over one hour.[5]

  • The reaction mixture is stirred for an additional 2 hours while maintaining the cool temperature.[5]

  • The resulting solid product is collected by filtration, washed with ether, and then air-dried.[5]

Quantitative Data:

CompoundYieldMelting Point (°C)
1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3)85%155-156

Table 1: Yield and melting point of Intermediate 3.[5]

Protocol 2: Synthesis of Thiazole Derivatives from Intermediate 3

This protocol details the synthesis of 4-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-(4-methylbenzylidene)hydrazinyl)thiazole (5a) using 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3).[5]

Synthetic Pathway

G cluster_1 Synthesis of Thiazole Derivative 5a Intermediate 3 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3) Reflux (4h) Reflux (4h) Intermediate 3->Reflux (4h) Thiosemicarbazone 4a Thiosemicarbazone derivative (4a) Thiosemicarbazone 4a->Reflux (4h) Ethanol Ethanol Ethanol->Reflux (4h) Solvent Triethylamine Triethylamine Triethylamine->Reflux (4h) Catalyst Cooling and Filtration Cooling and Filtration Reflux (4h)->Cooling and Filtration Product 5a 4-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-(4-methylbenzylidene)hydrazinyl)thiazole (5a) Cooling and Filtration->Product 5a Isolate

Caption: Synthesis of a thiazole derivative from Intermediate 3.

Methodology:

  • 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3) (1.06 g, 4 mmol) is added to a solution of the appropriate thiosemicarbazone derivative (4a) (4 mmol) in 30 mL of ethanol.[5]

  • Triethylamine (0.2 mL) is added to the mixture.[5]

  • The solution is refluxed with stirring for 4 hours.[5]

  • After reflux, the mixture is allowed to cool.[5]

  • The solid product is collected by filtration and crystallized from ethanol.[5]

Quantitative Data for Synthesized Thiazole Derivatives:

Compound IDR-group on benzylideneYieldMelting Point (°C)
5a4-methyl63.5%233-234
5b4-methoxy70.3%246-247
5c4-chloro65.8%220-221

Table 2: Yields and melting points of synthesized thiazole derivatives.[5]

Protocol 3: One-Pot Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine (4)

This protocol describes an efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine starting from 4-bromoaniline.[6]

Reaction Scheme

G cluster_2 One-Pot Synthesis of Aminotetrazole 4 A 4-bromoaniline (1) B Isothiocyanate (2) A->B Triphosgene, CHCl3 C Thiourea (3) B->C Aqueous NH3 D 1-(4-bromophenyl)-1H-tetrazol-5-amine (4) C->D NaN3, HgCl2, TEA, DMF

Caption: One-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine.

Methodology:

  • A solution of 4-bromoaniline (1) (4.0 g, 23.25 mmol) in CHCl3 (20 mL) is added dropwise to a solution of triphosgene (2.31 g, 7.77 mmol) in CHCl3 (10 mL) at 0 °C. The mixture is then refluxed for 3 hours. The solvent is removed under reduced pressure to yield the isothiocyanate intermediate (2).[6]

  • The crude isothiocyanate (2) is dissolved in THF (20 mL) and 25% aqueous ammonia (10 equiv.) is added. The mixture is stirred at room temperature for 3 hours. The solvent is evaporated to give the thiourea intermediate (3).[6]

  • The crude thiourea (3) is dissolved in DMF (20 mL). Sodium azide (NaN3) (4.54 g, 69.8 mmol) and triethylamine (TEA) (9.4 g, 93.0 mmol) are added, followed by mercury(II) chloride (HgCl2) (6.3 g, 23.25 mmol). The mixture is stirred at room temperature for 12 hours.[6]

  • The reaction is quenched with water (20 mL) and the resulting precipitate is filtered off. The filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The residue is purified by column chromatography.[6]

Quantitative Data:

CompoundYieldMelting Point (°C)
1-(4-bromophenyl)-1H-tetrazol-5-amine (4)78.8%240.6–240.8

Table 3: Overall yield and melting point for the one-pot synthesis.[6]

Conclusion

This compound and its immediate derivatives are valuable precursors for the synthesis of novel heterocyclic compounds with potential applications in the agrochemical industry. The protocols provided herein offer detailed procedures for the preparation of key intermediates and their subsequent transformation into molecules with demonstrated antimicrobial activity. The synthetic routes are efficient and provide good yields, making them suitable for laboratory-scale synthesis and further investigation. Researchers can utilize these methods as a foundation for developing new fungicides, herbicides, and other crop protection agents. The adaptability of the described synthetic pathways allows for the creation of diverse chemical libraries, which is essential for the discovery of new and effective agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(4-bromophenyl)-1H-tetrazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound and related 1-aryl-1H-tetrazoles.

Q1: My reaction yield is very low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following:

  • Inefficient Formation of the Intermediate: The reaction proceeds through an intermediate formed from 4-bromoaniline and triethyl orthoformate. Ensure all reagents are pure and anhydrous, as moisture can inhibit this step.

  • Suboptimal Reaction Temperature: The optimal temperature for this synthesis is typically around 120°C. Lower temperatures can lead to incomplete reactions, while excessively high temperatures may cause decomposition of reactants or products.

  • Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct amount. Some catalysts are sensitive to air and moisture.

  • Impure Starting Materials: The purity of 4-bromoaniline, triethyl orthoformate, and sodium azide is critical. Impurities can interfere with the reaction.

Q2: The reaction is not going to completion, even after an extended time. What should I do?

A2: Incomplete reactions are a common challenge. Here are some troubleshooting steps:

  • Verify Reagent Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of triethyl orthoformate is often employed.

  • Check for Catalyst Deactivation: If a catalyst is being used, it may have deactivated. Consider adding a fresh batch of the catalyst.

  • Increase Reaction Temperature: If the reaction is proceeding slowly, a moderate increase in temperature (e.g., to 130°C) might enhance the reaction rate. However, monitor for any signs of decomposition.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Recrystallization: This is often the most effective method for purifying the solid product. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: While some modern methods aim to avoid it, column chromatography can be used if recrystallization is ineffective. A silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexanes) can separate the product from impurities.

  • Washing: Washing the crude product with a non-polar solvent like hexanes can help remove unreacted triethyl orthoformate and other non-polar impurities.

Q4: Are there any safety concerns I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazoic acid (HN3), which can form in situ, is also toxic and explosive.

  • Solvents: If using organic solvents, work in a well-ventilated fume hood.

  • Heating: Use a controlled heating source, such as a heating mantle with a temperature controller, to avoid overheating the reaction mixture.

High-Yield Experimental Protocol

This protocol is based on modern, catalyzed methods for the synthesis of 1-substituted-1H-tetrazoles, which have been shown to produce high yields and simplify purification.

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide (NaN3)

  • Catalyst: Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) or a similar Lewis acid catalyst.

  • Glacial acetic acid (optional, as a solvent/catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromoaniline (1.0 eq), triethyl orthoformate (1.2-1.5 eq), and sodium azide (1.1-1.3 eq).

  • Catalyst Addition: Add the catalyst, for example, Yb(OTf)3 (typically 5-10 mol%).

  • Reaction Conditions: The mixture is heated to 120-130°C with vigorous stirring under a reflux condenser. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours, depending on the catalyst and temperature), the mixture is cooled to room temperature.

  • Isolation: The crude product can often be isolated by direct filtration if it precipitates upon cooling. If not, the excess triethyl orthoformate can be removed under reduced pressure. The residue is then treated with water, and the solid product is collected by filtration.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes yields for the synthesis of 1-aryl-1H-tetrazoles using different methodologies. This data highlights the improvement in yields with modern catalytic methods.

Starting AmineMethod/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineYb(OTf)3Acetic AcidReflux295[1]
4-ChloroanilineAg/Sodium BorosilicateSolvent-free120394[2]
Various AminesYb(OTf)3-1000.5-385-98[1]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents - 4-Bromoaniline - Triethyl Orthoformate - Sodium Azide - Catalyst reaction 2. Reaction - Heat to 120-130°C - Monitor by TLC reagents->reaction workup 3. Work-up - Cool to RT - Remove excess solvent reaction->workup isolation 4. Isolation - Precipitate with water - Filter solid workup->isolation purification 5. Purification - Recrystallization isolation->purification product Pure 1-(4-bromophenyl) -1H-tetrazole purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_temp Is the reaction temperature optimal (120-130°C)? start->check_temp adjust_temp Adjust temperature check_temp->adjust_temp No check_reagents Are reagents pure and anhydrous? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify/dry reagents check_reagents->purify_reagents No check_catalyst Is the catalyst active and in the correct amount? check_reagents->check_catalyst Yes purify_reagents->check_catalyst add_catalyst Add fresh catalyst check_catalyst->add_catalyst No check_time Has the reaction run for a sufficient time? check_catalyst->check_time Yes add_catalyst->check_time increase_time Increase reaction time check_time->increase_time No solution Yield should improve check_time->solution Yes increase_time->solution

Caption: A decision tree to troubleshoot low yields in the tetrazole synthesis.

References

common side products in the synthesis of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-bromophenyl)-1H-tetrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving 4-bromoaniline, triethyl orthoformate, and sodium azide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Ensure all reagents are pure and dry. - Extend the reaction time or increase the temperature, monitoring the progress by TLC. - Use a suitable catalyst, such as ytterbium (III) triflate, to improve the reaction rate.[1]
2. Decomposition of sodium azide.- Use freshly opened or properly stored sodium azide. - Avoid excessively high reaction temperatures.
3. Sub-optimal reaction conditions.- Optimize the molar ratios of the reactants. A common ratio is 1:1.2:1.2 for aniline:triethyl orthoformate:sodium azide. - Ensure the reaction is conducted under anhydrous conditions.
Formation of a Mixture of Isomers 1. Non-regioselective reaction.- The formation of the 2-(4-bromophenyl)-1H-tetrazole isomer is a common side product in this synthesis. - Separation of the isomers is typically required post-reaction.
2. Reaction conditions favoring the undesired isomer.- While difficult to control completely, adjusting the solvent and temperature may slightly alter the isomer ratio. However, separation is generally unavoidable.
Difficulty in Product Purification 1. Presence of unreacted starting materials.- If the reaction has not gone to completion, unreacted 4-bromoaniline may be present. This can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).
2. Co-elution of isomers during chromatography.- The 1- and 2-isomers can be challenging to separate due to similar polarities. - Use a high-efficiency silica gel for column chromatography. - A solvent system of hexane and ethyl acetate is commonly used for the separation of tetrazole isomers. The optimal ratio may need to be determined empirically, starting with a low polarity mixture and gradually increasing the polarity.
3. Product is an oil or does not crystallize.- Ensure all solvent has been removed under high vacuum. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available. - If the product remains an oil, purification by column chromatography is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side product is the constitutional isomer, 2-(4-bromophenyl)-1H-tetrazole. The reaction of the intermediate imidate with sodium azide can occur at two different nitrogen atoms, leading to the formation of both the 1- and 2-substituted tetrazole rings.

Q2: How can I confirm the identity of the 1- and 2-isomers?

A2: The two isomers can be distinguished using spectroscopic methods, primarily 1H and 13C NMR. The chemical shifts of the protons and carbons on the tetrazole ring and the phenyl ring will be different for the two isomers. For example, in 13C NMR, the carbon of the tetrazole ring in 2,5-disubstituted tetrazoles is typically deshielded by about 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted derivatives.

Q3: Is it possible to completely avoid the formation of the 2-isomer?

A3: Completely avoiding the formation of the 2-isomer is very challenging in this synthetic route. The reaction is inherently not perfectly regioselective. The focus should be on optimizing the reaction for the highest possible yield of the desired 1-isomer and then efficiently separating the two isomers.

Q4: What is a reliable method for separating the 1- and 2-isomers of (4-bromophenyl)-1H-tetrazole?

A4: Careful column chromatography on silica gel is the most effective method for separating the two isomers. A gradient elution with a solvent system such as hexane-ethyl acetate is recommended. The separation can be monitored by thin-layer chromatography (TLC). In some cases, fractional crystallization may also be effective if there is a significant difference in the solubility of the two isomers in a particular solvent.

Q5: Are there any safety precautions I should be aware of when working with sodium azide?

A5: Yes, sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids or heavy metals. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Consult the safety data sheet (SDS) for sodium azide before use.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-bromoaniline

  • Triethyl orthoformate

  • Sodium azide

  • Glacial acetic acid

  • Crushed ice

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add triethyl orthoformate (1.2 eq) and sodium azide (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 5-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • A solid precipitate should form. Filter the solid, wash it with water, and dry it under vacuum.

  • The crude product will be a mixture of this compound and 2-(4-bromophenyl)-1H-tetrazole.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the two isomers.

  • Combine the fractions containing the desired 1-isomer, and remove the solvent under reduced pressure to obtain the purified product.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction_Pathway A 4-Bromoaniline C Intermediate Imidate A->C + B Triethyl orthoformate B->C E This compound (Desired Product) C->E + NaN3 F 2-(4-bromophenyl)-1H-tetrazole (Side Product) C->F + NaN3 D Sodium Azide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Check reagent purity - Extend reaction time/increase temp - Use catalyst check_yield->optimize_conditions Yes isomers Isomeric Mixture? check_purity->isomers Yes end_product Pure this compound check_purity->end_product No optimize_conditions->start Re-run column_chromatography Perform Column Chromatography (Hexane/Ethyl Acetate) isomers->column_chromatography Yes isomers->end_product No column_chromatography->end_product side_product Isolate 2-isomer side product column_chromatography->side_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

overcoming low solubility of 1-(4-bromophenyl)-1H-tetrazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 1-(4-bromophenyl)-1H-tetrazole in organic solvents.

Troubleshooting Guide

Users encountering solubility issues with this compound can follow this troubleshooting workflow to identify an appropriate solvent system and enhancement technique.

G cluster_0 cluster_1 Enhancement Techniques start Start: Low Solubility Observed test_common Test solubility in common polar aprotic solvents (DMSO, DMF, Acetone) and alcohols (Methanol, Ethanol). start->test_common is_soluble Is solubility sufficient for the experiment? test_common->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes implement_enhancement Implement Solubility Enhancement Technique is_soluble->implement_enhancement No cosolvency Try Cosolvency: - Titrate a stronger solvent (e.g., DMSO) into a weaker, compatible solvent. implement_enhancement->cosolvency complexation Use Complexation: - Form an inclusion complex with cyclodextrins (e.g., HP-β-CD). implement_enhancement->complexation ph_adjust Consider pH Adjustment: - For mixed aqueous/organic systems, adjust pH to ionize the tetrazole ring (if applicable). implement_enhancement->ph_adjust re_evaluate Re-evaluate Solubility cosolvency->re_evaluate complexation->re_evaluate ph_adjust->re_evaluate re_evaluate->proceed Success re_evaluate->implement_enhancement Failure

Caption: Troubleshooting workflow for overcoming low solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: The low solubility of this compound stems from its molecular structure. The planar, aromatic phenyl and tetrazole rings can lead to strong intermolecular stacking forces in the solid state (high crystal lattice energy), which require a significant amount of energy to overcome for dissolution. While the tetrazole moiety provides some polarity, the nonpolar bromophenyl group dominates, resulting in poor solubility in both highly polar and nonpolar solvents. Aromatic compounds are generally most soluble in other organic solvents.[1]

Q2: Which organic solvents are the best starting points for dissolving this compound?

A2: Based on solubility data for the similar compound 5-phenyltetrazole, the most promising solvents are polar aprotic solvents.[2] It is recommended to start with small-scale solubility tests in the following solvents, ordered by likely effectiveness:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Methanol or Ethanol

For many phenyl-tetrazole derivatives, DMF and DMSO are effective solvents for synthesis and reactions.[3][4]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility.[5] To mitigate this, add the stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously to ensure rapid dispersion.[5] Also, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[5]

Q4: Can adjusting the pH of my solution improve solubility?

A4: Yes, particularly in systems containing water. The tetrazole ring is weakly acidic (pKa is generally in the 4.5-5.0 range). In a mixed solvent system (e.g., ethanol/water), increasing the pH with a base can deprotonate the tetrazole ring, forming a more polar salt that may exhibit significantly higher solubility.[6][][8] This method is most effective for ionizable drugs.[6] However, be aware that altering the pH can affect the compound's stability and may not be suitable for all experimental conditions.[9][10]

Q5: What are cosolvents and how can they help?

A5: Cosolvency is a technique where a water-miscible organic solvent in which the compound is highly soluble (the "cosolvent") is added to a solvent in which it is poorly soluble.[8][11] This reduces the overall polarity of the solvent system, making it more favorable for the solute.[] For example, if your experiment requires a predominantly alcoholic solution where the compound has limited solubility, you can create a concentrated stock in DMSO and then dilute it into the alcohol. The key is to find a balance that maximizes solubility while being compatible with your experiment.[6][12]

Q6: How does cyclodextrin complexation work to improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The nonpolar bromophenyl group of your compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[13] This complex has a hydrophilic exterior, allowing it to dissolve readily in polar solvents. This is a powerful technique for increasing the aqueous solubility of poorly soluble drugs.[13]

Data Presentation

Solvent ClassExamplesExpected Solubility of this compoundNotes
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh to ModerateGenerally the most effective solvents. DMSO and DMF are excellent for creating concentrated stock solutions.[2][5]
Alcohols Methanol, Ethanol, PropanolModerate to LowSolubility decreases as the alkyl chain length of the alcohol increases.[2][14]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLowMay be useful in mixed solvent systems but generally not effective as a primary solvent.[15]
Chlorinated Dichloromethane (DCM), ChloroformLowThe compound's polarity from the tetrazole ring limits solubility in these less polar solvents.[15]
Aromatic Toluene, BenzeneVery LowDespite the "like dissolves like" principle, the polarity of the tetrazole moiety hinders dissolution in nonpolar aromatic solvents. Toluene, in particular, is often a poor solvent.[3]
Nonpolar Alkanes Hexane, CyclohexaneInsolubleThe compound is too polar to dissolve in these solvents.[2][15]
Water WaterVery Low (9.5 µg/mL at pH 7.4)[16]Solubility is highly pH-dependent due to the acidic nature of the tetrazole ring.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Cosolvent System

This protocol describes a general method to determine an effective cosolvent system.

Objective: To increase the solubility of this compound in a target solvent (e.g., ethanol) by using a strong cosolvent (e.g., DMSO).

Materials:

  • This compound

  • Target solvent (e.g., Ethanol, 95%)

  • Strong cosolvent (e.g., DMSO, analytical grade)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance and vials

Procedure:

  • Prepare a saturated solution of this compound in the target solvent (ethanol). Add an excess of the compound to a known volume of ethanol in a vial.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Place the vial on a magnetic stirrer and stir at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial for undissolved solid. If present, the solution is saturated.

  • Begin adding the strong cosolvent (DMSO) dropwise to the saturated solution while stirring.

  • Continue adding the cosolvent in small increments (e.g., 1-5% of the total volume at a time). After each addition, stir for 15-30 minutes and visually inspect for the dissolution of the remaining solid.

  • The point at which all the solid dissolves is the minimal cosolvent ratio required for that concentration.

  • This procedure can be repeated with varying starting amounts of the compound to map out the solubility curve in the cosolvent mixture.

cluster_cosolvency Cosolvency Mechanism cluster_solvent1 Solvent 1 (e.g., Water/Ethanol) cluster_solvent2 Solvent 2 (Cosolvent, e.g., DMSO) compound Poorly Soluble Compound dissolved Solvated Compound in Mixed Solvent compound->dissolved  Reduced solvent polarity  breaks solute-solute interactions s1_1 s1_2 s1_3 s1_4 s1_5 s1_6 s2_1 s2_2 G cluster_complexation Cyclodextrin Inclusion Complexation compound This compound Hydrophobic (Bromophenyl group) process Kneading/ Co-evaporation compound->process cyclodextrin Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->process complex Inclusion Complex Water Soluble process->complex

References

Technical Support Center: Optimizing Reaction Conditions for the N-alkylation of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 1-(4-bromophenyl)-1H-tetrazole. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Alkylating Agent Verify the purity and reactivity of your alkylating agent. If using an alkyl halide, consider converting it to a more reactive iodide via a Finkelstein reaction.
Insufficient Base Strength The pKa of the tetrazole N-H is comparable to acetic acid, so a sufficiently strong base is needed for deprotonation. If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH, KHMDS, or DBU.
Low Reaction Temperature While room temperature can be sufficient for some reactive alkylating agents, heating the reaction mixture may be necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
Poor Solubility Ensure that all reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.
Presence of Water Water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Possible Causes and Solutions:

The formation of both N1 and N2 regioisomers is a common challenge in tetrazole alkylation. The ratio of these isomers is influenced by several factors.

Factor Effect on Regioselectivity Suggested Action
Solvent Polar aprotic solvents like THF have been reported to favor the formation of the N2 isomer, while more polar solvents like DMSO can favor the N1 isomer.To favor the N1 isomer , consider using DMSO. To favor the N2 isomer , THF is a good starting point.
Base The nature of the counter-ion of the base can influence the site of alkylation. The formation of different ion pairs (contact vs. solvent-separated) can direct the alkylation to different nitrogen atoms.Experiment with different bases such as K₂CO₃, Cs₂CO₃, NaH, or DBU. The optimal base is often substrate-dependent.
Temperature Higher temperatures can sometimes favor the thermodynamically more stable isomer.Vary the reaction temperature to see if it influences the isomer ratio. Start at room temperature and gradually increase.
Alkylating Agent The steric bulk of the alkylating agent can influence regioselectivity, with bulkier groups potentially favoring the less sterically hindered nitrogen.If possible, consider using a bulkier or less reactive alkylating agent to improve selectivity.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Possible Causes and Solutions:

Possible Cause Suggested Solution
Similar Polarity The N1 and N2 isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the N-alkylation of this compound?

A common starting point is to use potassium carbonate (K₂CO₃) as the base in an acetone or DMF solvent at room temperature. The tetrazole is typically stirred with the base for a short period before the alkylating agent is added.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The starting tetrazole and the two product isomers should have different Rf values. A co-spot of the starting material and the reaction mixture is recommended to confirm consumption of the starting material.

Q3: How can I distinguish between the N1 and N2 isomers?

The N1 and N2 isomers can be distinguished using NMR spectroscopy. In ¹³C NMR, the chemical shift of the tetrazole ring carbon is typically deshielded in the N2-substituted isomer compared to the N1-substituted isomer. 2D NMR techniques like HMBC can also be used to confirm the connectivity.

Q4: Are there any safety precautions I should be aware of?

Alkylating agents can be toxic and should be handled in a fume hood with appropriate personal protective equipment. Some bases, like sodium hydride, are flammable and react violently with water. Always consult the safety data sheet (SDS) for all reagents before use.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield and regioselectivity of N-alkylation of a 5-phenyl-1H-tetrazole analog with benzyl bromide. This data is illustrative and may vary for this compound.

Base Solvent Temperature (°C) Total Yield (%) N1:N2 Ratio
K₂CO₃Acetone257445:55
NaHTHF25-N2 favored
NaHMDSDMSO25-N1 favored
Cs₂CO₃DMF80--

Data for total yield and N1:N2 ratio with K₂CO₃ in Acetone is from a study on a similar N-benzoyl 5-(aminomethyl)tetrazole. The qualitative data for NaH and NaHMDS is based on general trends observed for azole alkylations.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation using Potassium Carbonate

  • To a solution of this compound (1.0 eq) in anhydrous acetone (0.4 M), add potassium carbonate (K₂CO₃, 1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Stir at Defined Temperature A->E B Anhydrous Solvent (e.g., Acetone, THF, DMSO) B->E C Base (e.g., K2CO3, NaH) C->E D Alkylating Agent D->E Add after base F Monitor by TLC E->F Periodically G Quench Reaction / Filtration F->G Upon Completion H Solvent Evaporation G->H I Column Chromatography H->I J Isolate N1 and N2 Isomers I->J

Caption: Experimental workflow for the N-alkylation of this compound.

troubleshooting_low_yield cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_solutions Potential Solutions Start Low or No Conversion Reagent_Purity Verify Purity of Starting Material & Alkylating Agent Start->Reagent_Purity Base_Strength Is the Base Strong Enough? Start->Base_Strength Temperature Increase Reaction Temperature Start->Temperature Solubility Are all Reactants Soluble? Start->Solubility Anhydrous Are Conditions Anhydrous? Start->Anhydrous Sol_Reagent Use Fresh/Purified Reagents Reagent_Purity->Sol_Reagent Sol_Base Switch to a Stronger Base (e.g., NaH, DBU) Base_Strength->Sol_Base Sol_Temp Heat the Reaction Temperature->Sol_Temp Sol_Solvent Change to a Different Solvent (e.g., DMF, DMSO) Solubility->Sol_Solvent Sol_Dry Use Anhydrous Solvents and Dry Glassware Anhydrous->Sol_Dry

Caption: Troubleshooting decision tree for low or no reaction conversion.

challenges in the scale-up synthesis of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, especially during scale-up. Here are common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 4-bromoaniline, triethyl orthoformate, and sodium azide may not go to completion.

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is optimal. A common protocol suggests heating at 80°C for 5-6 hours. Monitor the internal temperature of the reactor closely, as localized cooling or overheating can occur in larger vessels.

      • Reaction Time: While lab-scale reactions might complete in a few hours, larger batches may require extended reaction times due to mass transfer limitations. Monitor reaction progress using an appropriate analytical method like TLC or HPLC.

      • Mixing: Inadequate agitation can lead to poor mixing of reagents, especially the heterogeneous sodium azide. Ensure the stirring speed is sufficient to maintain a good suspension.

  • Side Reactions: Unwanted side reactions can consume starting materials and generate impurities.

    • Troubleshooting:

      • Moisture Control: The presence of water can lead to the formation of byproducts. Use dry solvents and ensure all equipment is thoroughly dried before use.

      • Temperature Control: Excursions above the optimal temperature can promote decomposition of intermediates or the final product.

  • Work-up and Isolation Losses: Product may be lost during the quenching, extraction, and purification steps.

    • Troubleshooting:

      • Quenching: When quenching the reaction with ice or water, ensure the product fully precipitates. The temperature of the quench is critical.

      • Extraction: If an extraction is performed, ensure the correct solvent and pH are used to maximize the partitioning of the product into the organic phase.

      • Crystallization: Optimize the crystallization solvent and cooling profile to maximize recovery and purity. "Crash cooling" can lead to fine particles that are difficult to filter and may trap impurities.

Q2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A2: The primary byproduct of concern is the isomeric 5-(4-bromophenyl)-1H-tetrazole. Additionally, unreacted starting materials and intermediates can contaminate the final product.

  • Isomer Formation: The formation of the 5-substituted isomer is a common issue in tetrazole synthesis.

    • Troubleshooting: The ratio of 1-substituted to 5-substituted tetrazole can be influenced by the reaction conditions and the nature of the starting materials. While specific conditions to favor the 1-substituted isomer for this exact molecule are not widely reported, careful control of reaction temperature and reagent addition sequence may have an impact.

  • Unreacted Starting Materials: Residual 4-bromoaniline or triethyl orthoformate can be present in the crude product.

    • Troubleshooting:

      • Stoichiometry: Ensure the correct molar ratios of reagents are used. A slight excess of triethyl orthoformate and sodium azide is common.

      • Reaction Monitoring: Monitor the reaction to confirm the complete consumption of the limiting reagent (4-bromoaniline).

  • Purification:

    • Crystallization: Recrystallization is a common method for purifying 1-aryl-1H-tetrazoles. A suitable solvent system (e.g., aqueous ethanol) should be chosen to effectively remove impurities.[1]

    • Chromatography: While less common for large-scale production, column chromatography can be used for high-purity requirements, though it is often not economically viable at scale.

Q3: What are the critical safety concerns during the scale-up of this synthesis, and what precautions should I take?

A3: The use of sodium azide presents the most significant safety hazard in this synthesis due to the potential formation of highly toxic and explosive hydrazoic acid (HN₃).

  • Hydrazoic Acid (HN₃) Formation: Hydrazoic acid can be generated if sodium azide comes into contact with acids.

    • Critical Precautions:

      • Avoid Acidic Conditions: The reaction should be run under neutral or slightly basic conditions. The use of glacial acetic acid as a solvent, as reported in some general procedures, requires extreme caution and should be thoroughly risk-assessed before scaling up.

      • Quenching: The quenching step is critical. Adding the reaction mixture to a large volume of a basic solution (e.g., sodium bicarbonate solution) before acidification for product precipitation is a safer approach.

      • Ventilation: All operations involving sodium azide and the reaction mixture should be conducted in a well-ventilated area, ideally within a fume hood or a contained system.

  • Thermal Runaway: The tetrazole formation reaction is exothermic, and the product itself can decompose exothermically at elevated temperatures.

    • Critical Precautions:

      • Temperature Control: Maintain strict control over the reaction temperature. Use a reactor with an efficient cooling system.

      • Reagent Addition: For large-scale reactions, consider the controlled addition of one of the reagents to manage the heat evolution.

      • Thermal Analysis: Conduct differential scanning calorimetry (DSC) or other thermal analysis techniques on the reaction mixture and the final product to understand the thermal hazards and decomposition temperatures. Phenyl tetrazoles are known to decompose exothermically at temperatures between 190–240 °C.[2]

  • Sodium Azide Handling: Sodium azide is acutely toxic.

    • Critical Precautions:

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

      • Containment: Handle solid sodium azide in a contained environment to prevent dust inhalation.

      • Waste Disposal: Dispose of sodium azide and any azide-containing waste according to established safety protocols. Never dispose of azides down the drain, as they can react with lead or copper pipes to form explosive heavy metal azides.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general procedure for the synthesis of 1-substituted tetrazoles from anilines involves the following steps:

  • Dissolve 4-bromoaniline in a suitable solvent (e.g., glacial acetic acid or an aprotic polar solvent like DMF).

  • Add sodium azide and triethyl orthoformate to the solution.

  • Heat the reaction mixture to around 80-120°C for several hours, monitoring the reaction progress by TLC or HPLC.[3]

  • After completion, cool the reaction mixture and quench it by pouring it into ice water.

  • Collect the precipitated solid by filtration, wash it with water, and dry it under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent like aqueous ethanol.[1]

It is crucial to perform a thorough risk assessment before carrying out this reaction, especially on a larger scale, due to the hazards associated with sodium azide.

Q2: What are the key reaction parameters to control for a successful scale-up?

A2: The following parameters are critical for a successful and safe scale-up:

  • Temperature Control: To prevent runaway reactions and minimize byproduct formation.

  • Mixing/Agitation: To ensure homogeneity and efficient heat transfer.

  • Rate of Reagent Addition: To control the exothermic nature of the reaction.

  • Moisture Control: To prevent unwanted side reactions.

  • Safe Handling and Quenching Procedures: To mitigate the risks associated with sodium azide and hydrazoic acid.

Q3: How can I purify this compound at a larger scale?

A3: Crystallization is the most common and scalable method for the purification of this compound. The choice of solvent is crucial for achieving high purity and yield. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. A common technique is to dissolve the crude product in a hot solvent and then allow it to cool slowly to form well-defined crystals, which can then be isolated by filtration.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1-Aryl-1H-Tetrazoles

ParameterValue/RangeReference
Starting Material4-substituted aniline
ReagentsSodium azide, Triethyl orthoformate[1]
SolventGlacial Acetic Acid or Formic Acid
Temperature80°C
Reaction Time5 - 6 hours
Work-upQuenching with ice water

Table 2: Thermal Decomposition Data for Phenyl Tetrazoles

Compound TypeDecomposition Temperature RangeObservationReference
Phenyl Tetrazoles190 - 240 °CExothermic decomposition[2]

Experimental Protocols

General Laboratory-Scale Synthesis of a 1-Aryl-1H-Tetrazole:

Disclaimer: This is a generalized protocol and must be adapted and risk-assessed for the specific synthesis of this compound, especially before scaling up.

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the starting aniline (e.g., 4-bromoaniline, 1 equivalent).

  • Add a suitable solvent (e.g., glacial acetic acid, approximately 10 volumes).

  • Add sodium azide (1 equivalent) and triethyl orthoformate (1.2 equivalents).

  • Heat the reaction mixture to 80°C with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 5-6 hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum to obtain the crude product.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline Intermediate Intermediate 4-Bromoaniline->Intermediate + Triethyl orthoformate Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Intermediate Sodium_azide Sodium azide Product This compound Sodium_azide->Product Intermediate->Product + Sodium azide (Cyclization)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Complete Complete Check_Reaction_Completion->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Improve Mixing Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Complete->Analyze_Byproducts Isomer_Formation Isomer Formation? Analyze_Byproducts->Isomer_Formation Unreacted_SM Unreacted Starting Material? Analyze_Byproducts->Unreacted_SM Isomer_Formation->Unreacted_SM No Optimize_Purification Optimize Purification: - Recrystallization Solvent - Cooling Profile Isomer_Formation->Optimize_Purification Yes Unreacted_SM->Optimize_Purification No Adjust_Stoichiometry Adjust Stoichiometry Unreacted_SM->Adjust_Stoichiometry Yes

Caption: Troubleshooting workflow for synthesis issues.

Safety_Precautions cluster_main Key Safety Concerns in Scale-up cluster_mitigation Mitigation Strategies Azide_Hazard Sodium Azide Handling Toxic and Explosive Potential PPE Personal Protective Equipment Gloves, Goggles, Lab Coat Azide_Hazard->PPE Waste_Disposal Correct Waste Disposal Designated Azide Waste Stream Azide_Hazard->Waste_Disposal HN3_Formation Hydrazoic Acid Formation Highly Toxic and Explosive Gas Ventilation Proper Ventilation Fume Hood / Contained System HN3_Formation->Ventilation Quenching Safe Quenching Protocol Basic Quench Before Acidification HN3_Formation->Quenching Thermal_Runaway Thermal Runaway Exothermic Reaction and Decomposition Temp_Control Strict Temperature Control Efficient Reactor Cooling Thermal_Runaway->Temp_Control

Caption: Key safety concerns and mitigation strategies.

References

Technical Support Center: Regioselectivity in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on controlling the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of disubstituted tetrazoles?

A1: When synthesizing disubstituted tetrazoles, particularly from 5-substituted-1H-tetrazoles or through multicomponent reactions, two main regioisomers can be formed: 1,5-disubstituted and 2,5-disubstituted tetrazoles. The formation of these isomers is a common challenge that can affect the purity and yield of the desired product.

Q2: What are the key factors that influence the ratio of these regioisomers?

A2: The regioselectivity of tetrazole synthesis is influenced by a combination of factors, including:

  • Steric Hindrance: The steric bulk of the substituents on the starting materials can dictate the preferred position of substitution.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the nucleophilicity of the nitrogen atoms in the tetrazole ring.[1]

  • Reaction Mechanism: The specific synthetic route and its mechanism play a crucial role. For instance, the alkylation of 5-substituted tetrazoles can proceed through different mechanisms, leading to varying isomer ratios.[2]

  • Catalysts: The choice of catalyst, such as copper or zinc salts, can significantly direct the reaction towards a specific regioisomer.[3][4]

  • Reaction Conditions: Parameters like solvent, temperature, and the base used can also affect the regioselectivity.[5]

Q3: How can I distinguish between the 1,5- and 2,5-disubstituted regioisomers?

A3: The most common method for distinguishing between the 1,5- and 2,5-disubstituted tetrazole isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, in 13C NMR, the signal for the quaternary carbon of the tetrazole ring is typically more deshielded (shifted downfield by about 9-12 ppm) in the 2,5-disubstituted isomer compared to the 1,5-disubstituted isomer.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during tetrazole synthesis related to regioisomer formation.

Problem 1: My reaction yields a mixture of 1,5- and 2,5-disubstituted tetrazoles, but I want to favor the 2,5-isomer.
  • Troubleshooting Steps:

    • Catalyst Selection: Employ a copper-based catalyst. Copper (I) oxide (Cu₂O) has been shown to be effective in catalyzing the aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids to selectively yield 2,5-disubstituted tetrazoles.[3][7]

    • Reaction Type: Consider the alkylation of a 5-substituted-1H-tetrazole via the diazotization of an aliphatic amine. This method has been shown to preferentially form 2,5-disubstituted tetrazoles.[8][9]

    • Solvent and Base Optimization: Experiment with different solvents and bases. For the coupling of N-tosylhydrazones with tetrazoles, using a base like LiOtBu in dioxane has been shown to be highly regioselective for the 2,5-isomer.

Problem 2: I am trying to synthesize a 1,5-disubstituted tetrazole, but the yield is low due to the formation of the 2,5-isomer.
  • Troubleshooting Steps:

    • Reaction Type: Utilize a multicomponent reaction such as the Ugi-azide or Passerini-tetrazole reaction. These methods are known to be highly regioselective for the synthesis of 1,5-disubstituted tetrazoles.[10][11]

    • Substituent Effects: If possible, modify the electronic properties of your substituents. Electron-withdrawing groups on the nitrile in [3+2] cycloadditions can enhance the formation of the 1,5-isomer.[10]

    • Catalyst Choice: For the synthesis of 1,5-diaryltetrazoles, palladium-catalyzed cross-coupling reactions can be a highly efficient and regioselective method.

Problem 3: The regioselectivity of my reaction is inconsistent between batches.
  • Troubleshooting Steps:

    • Control of Reaction Parameters: Ensure strict control over reaction temperature, solvent purity, and moisture content. Minor variations in these conditions can sometimes influence the delicate balance between the competing reaction pathways.

    • Purity of Starting Materials: Verify the purity of your starting materials, as impurities could potentially interfere with the catalyst or alter the reaction mechanism.

    • Stirring and Homogeneity: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous catalysis, as this can impact catalyst performance and selectivity.

Data Presentation

The following tables summarize quantitative data on the regioselectivity of tetrazole synthesis under different conditions.

Table 1: Regioselectivity in the Alkylation of 5-Phenyl-1H-tetrazole with Benzyl Bromide [6]

EntryBaseSolventTemperature (°C)Ratio (1,5-isomer : 2,5-isomer)
1K₂CO₃DMF2545 : 55
2NaHTHF0 to 25Varies with conditions
3Cs₂CO₃Acetonitrile80Varies with conditions

Table 2: Regioselectivity of Copper-Catalyzed Arylation of 5-Substituted-1H-Tetrazoles with Phenylboronic Acid [12]

Entry5-SubstituentCatalystSolventRatio (1,5-isomer : 2,5-isomer)
1PhenylCu₂O (5 mol%)DioxanePredominantly 2,5-isomer
24-TolylCu₂O (5 mol%)DioxanePredominantly 2,5-isomer
34-MethoxyphenylCu₂O (5 mol%)DioxanePredominantly 2,5-isomer

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,5-Disubstituted Tetrazoles via Copper-Catalyzed Aerobic Cross-Coupling[3][7]

This protocol describes the synthesis of 2,5-diphenyltetrazole.

  • Materials:

    • 5-Phenyl-1H-tetrazole (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)

    • Dioxane (3 mL)

    • Oxygen balloon

  • Procedure:

    • To an oven-dried Schlenk tube, add 5-phenyl-1H-tetrazole, phenylboronic acid, and Cu₂O.

    • Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen balloon atmosphere.

    • Add dioxane via syringe.

    • Stir the reaction mixture at 100 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diphenyltetrazole.

Protocol 2: Regioselective Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction[10]

This protocol describes a general procedure for the Ugi-azide four-component reaction.

  • Materials:

    • Aldehyde (1.0 mmol)

    • Amine (1.0 mmol)

    • Isocyanide (1.0 mmol)

    • Trimethylsilyl azide (TMSN₃) (1.1 mmol)

    • Methanol (2 mL)

  • Procedure:

    • To a vial, add the aldehyde, amine, and methanol. Stir the mixture for 10 minutes at room temperature.

    • Add the isocyanide to the mixture and continue stirring for another 10 minutes.

    • Add trimethylsilyl azide to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the 1,5-disubstituted tetrazole.

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Regioisomeric Products 5-Substituted-1H-tetrazole 5-Substituted-1H-tetrazole N1 Attack N1 Attack 5-Substituted-1H-tetrazole->N1 Attack Less Steric Hindrance More Nucleophilic N N2 Attack N2 Attack 5-Substituted-1H-tetrazole->N2 Attack More Steric Hindrance Less Nucleophilic N Electrophile Electrophile Electrophile->N1 Attack Electrophile->N2 Attack 1,5-Disubstituted Tetrazole 1,5-Disubstituted Tetrazole N1 Attack->1,5-Disubstituted Tetrazole 2,5-Disubstituted Tetrazole 2,5-Disubstituted Tetrazole N2 Attack->2,5-Disubstituted Tetrazole

Caption: Competing pathways in the alkylation of 5-substituted tetrazoles.

Troubleshooting_Workflow start Regioisomer Mixture Obtained desired_isomer What is the desired isomer? start->desired_isomer isomer_1_5 1,5-Disubstituted desired_isomer->isomer_1_5 1,5 isomer_2_5 2,5-Disubstituted desired_isomer->isomer_2_5 2,5 action_1_5 Use Ugi/Passerini Reaction Consider Pd-catalysis Use electron-withdrawing groups isomer_1_5->action_1_5 action_2_5 Use Cu-based catalyst Alkylation via diazotization Optimize base and solvent isomer_2_5->action_2_5 end Improved Regioselectivity action_1_5->end action_2_5->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: [2+3] Cycloaddition for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the [2+3] cycloaddition reaction to form tetrazoles.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no conversion of the starting nitrile. What are the common causes and solutions?

A1: Low or no conversion in tetrazole synthesis via [2+3] cycloaddition is a frequent issue. The primary reason is often insufficient activation of the nitrile substrate.[1] Here are the key factors to investigate:

  • Catalyst Choice and Activity: The selection of an appropriate Brønsted or Lewis acid catalyst is crucial for activating the nitrile.[1] If you are using a Lewis acid like a zinc salt, ensure it is anhydrous and from a reliable source. For Brønsted acids, such as ammonium chloride, ensure the stoichiometry is correct. Catalyst deactivation can also occur, especially with nanocatalysts, which may experience desorption or form stable complexes with the product, hindering turnover.[2] Consider trying a different catalyst system if the issue persists (see Table 1).

  • Reaction Temperature: The reaction often requires elevated temperatures (typically 100-150 °C) to proceed at a reasonable rate.[3] Insufficient heating can lead to very slow or stalled reactions. Microwave irradiation can be an effective method to rapidly achieve high temperatures and significantly reduce reaction times.[4][5][6][7]

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are commonly used and generally give good results.[8][9] However, solvent choice can be substrate-dependent. In some cases, aqueous conditions with a phase-transfer catalyst can be effective and offer safety benefits.[10][11][12]

  • Purity of Reagents: Ensure your nitrile and azide source (e.g., sodium azide) are pure. Impurities can interfere with the catalyst or lead to side reactions.

Q2: The reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A2: An incomplete reaction can often be pushed to completion by addressing the following:

  • Reaction Time: Prolonging the reaction time can increase conversion. Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal time.[2] Be aware that excessively long reaction times at high temperatures can sometimes lead to product decomposition.[8][9]

  • Reagent Stoichiometry: A slight excess of the azide source (e.g., 1.2-1.5 equivalents of sodium azide) is often used to ensure complete conversion of the nitrile.

  • Catalyst Loading: Increasing the catalyst loading can improve the reaction rate. However, this should be done judiciously as it can sometimes lead to increased side products or purification challenges.

Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: While the [2+3] cycloaddition is generally a clean reaction, side products can form. The nature of these will depend on your specific substrates and reaction conditions. One potential issue is the formation of regioisomers if you are using a substituted azide. Careful selection of reaction conditions and catalysts can often favor the desired isomer. Additionally, at very high temperatures, thermal decomposition of the tetrazole product can occur.[8][9] Optimizing the reaction temperature and time is key to minimizing this.

Q4: How do I effectively purify my tetrazole product from the reaction mixture?

A4: Purification of 5-substituted-1H-tetrazoles is typically straightforward due to their acidic nature.

  • Acid-Base Extraction: The most common method involves an acid-base extraction. After the reaction, the mixture is diluted with water and acidified (e.g., with HCl). The tetrazole product, being acidic, will be protonated and can be extracted into an organic solvent like ethyl acetate.[13] Unreacted nitrile and other non-acidic impurities will remain in the organic phase during a basic wash, while the deprotonated tetrazole salt moves to the aqueous phase. Subsequent acidification of the aqueous phase will precipitate the pure tetrazole.

  • Recrystallization: The crude product obtained after extraction can often be further purified by recrystallization from a suitable solvent.[14]

  • Column Chromatography: While not always necessary, silica gel column chromatography can be used for challenging separations.[14]

Q5: What are the key safety precautions I should take when performing this reaction?

A5: The primary safety concern is the use of sodium azide and the potential formation of the highly toxic and explosive hydrazoic acid (HN₃).[15][16][17]

  • Handling Sodium Azide: Always handle sodium azide in a well-ventilated fume hood.[17] Avoid contact with skin and eyes.[18] Do not use metal spatulas, as heavy metal azides are shock-sensitive and explosive.[16][18]

  • Avoiding Hydrazoic Acid Formation: The formation of hydrazoic acid is favored under acidic conditions.[15][17] Using catalyst systems that operate under neutral or slightly basic conditions, such as certain zinc-based catalysts in water, can minimize this risk.[11][12] If using an ammonium salt, be aware that it can generate hydrazoic acid upon heating.[17]

  • Waste Disposal: Azide-containing waste should be quenched properly before disposal. A common method is treatment with sodium nitrite and an acid to convert the azide to nitrogen gas.[15] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[16]

  • Safer Alternatives: Consider using trimethylsilyl azide (TMSN₃) as a safer alternative to sodium azide/acid combinations, as it is less likely to form hydrazoic acid.[19]

Data Presentation

Table 1: Comparison of Common Catalysts for the [2+3] Cycloaddition to Form Tetrazoles

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Lewis Acids (e.g., ZnBr₂, Zn(OTf)₂, AlCl₃) Water or organic solvent, 100-170°CHigh yields, broad substrate scope, can minimize hydrazoic acid formation in water.[1][11][12]Can be sensitive to moisture, potential for metal contamination of the product.
Brønsted Acids (e.g., NH₄Cl, Pyridinium HCl) DMF, 100-130°CInexpensive, readily available.Potential for significant hydrazoic acid formation.[15]
Amine Salts (e.g., Triethylammonium chloride) Toluene or neat, 50-100°CCan minimize hydrazoic acid with a catalytic proton source.[10][20]May require a phase transfer agent for optimal performance.[10][20]
Heterogeneous Catalysts (e.g., Silica Sulfuric Acid) DMF, 120°CEasy to separate from the reaction mixture by filtration, reusable.[14][21]May have lower activity than homogeneous catalysts.
Organocatalysts (e.g., in situ from NMP/TMSCl) Microwave, 200°C, 15-25 minHigh efficiency, rapid reaction times, avoids toxic metals.[22][23]May require specific reagents for in situ generation.
Metal Complexes (e.g., Co(II), Cu(I)) DMSO or solvent-free, 60-110°CHigh yields, can operate under milder conditions.[2][8][9]Catalyst synthesis can be complex, potential for metal contamination.

Table 2: Effect of Solvent on Reaction Yield for a Cobalt(II)-Catalyzed [2+3] Cycloaddition

SolventYield (%)
Methanol20
Toluene15
Acetonitrile50
Dimethylformamide (DMF)80
Dimethyl sulfoxide (DMSO)99

Reaction Conditions: Benzonitrile (1 mmol), NaN₃ (1.2 mmol), Co(II) complex catalyst (1 mol%), 110°C, 12 h. Data adapted from[8][9].

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water [11][12]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (10 mmol), sodium azide (12 mmol, 0.78 g), and zinc bromide (2.5 mmol, 0.56 g).

  • Add 20 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 50 mL of water.

  • Acidify the aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the tetrazole product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles [4][5]

  • In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the nitrile (1 mmol), sodium azide (1.2 mmol), and the chosen catalyst (e.g., CuI (0.1 mmol) or an appropriate Lewis/Brønsted acid).

  • Add the appropriate solvent (e.g., DMF, or proceed solvent-free if applicable).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature (e.g., 150-200°C) and time (e.g., 5-30 minutes). Note that these parameters should be optimized for your specific substrate and catalyst system.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow a standard aqueous workup and acid-base extraction as described in Protocol 1 to isolate and purify the product.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Nitrile Nitrile Activated_Nitrile Activated Nitrile (with Lewis or Brønsted Acid) Nitrile->Activated_Nitrile Catalyst (H⁺ or Lewis Acid) Azide Azide Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide + Azide (N₃⁻) Tetrazole_Anion Tetrazole Anion Imidoyl_Azide->Tetrazole_Anion Cyclization Tetrazole Tetrazole Tetrazole_Anion->Tetrazole Protonation

Caption: The stepwise mechanism of the acid-catalyzed [2+3] cycloaddition to form tetrazoles.

Experimental_Workflow start Start reaction_setup Reaction Setup (Nitrile, Azide, Catalyst, Solvent) start->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating monitoring Reaction Monitoring (e.g., TLC) heating->monitoring workup Aqueous Workup & Acidification monitoring->workup Reaction Complete extraction Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for tetrazole synthesis via [2+3] cycloaddition.

Troubleshooting_Guide start Low/No Conversion? check_temp Increase Temperature/Time Use Microwave start->check_temp Yes side_products Side Products? start->side_products No check_catalyst Verify Catalyst Activity Try Different Catalyst check_temp->check_catalyst check_reagents Check Reagent Purity & Stoichiometry check_catalyst->check_reagents optimize_temp Optimize Temperature & Time side_products->optimize_temp Yes purification_issue Purification Issues? side_products->purification_issue No acid_base Perform Acid-Base Extraction purification_issue->acid_base Yes recrystallize Recrystallize Product acid_base->recrystallize

Caption: A decision tree for troubleshooting common issues in tetrazole synthesis.

References

removal of unreacted starting materials from 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from the synthesis of 1-(4-bromophenyl)-1H-tetrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on the removal of unreacted 4-bromoaniline and sodium azide.

Issue 1: Presence of Unreacted 4-Bromoaniline in the Final Product

  • Symptom: Thin-layer chromatography (TLC) analysis of the crude product shows a spot corresponding to 4-bromoaniline. NMR analysis may also show characteristic peaks of the starting material.

  • Cause: Incomplete reaction or inefficient purification.

  • Solution Workflow:

    PurificationWorkflow start Crude Product (contains 4-bromoaniline) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction Initial Purification recrystallization Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) extraction->recrystallization If significant starting material remains column Column Chromatography (Silica Gel) extraction->column For high purity or difficult separations analysis Purity Analysis (TLC, NMR) recrystallization->analysis column->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

    Troubleshooting workflow for purification.

Issue 2: Residual Sodium Azide in the Product

  • Symptom: Although not easily detected by TLC or NMR of the organic product, residual sodium azide can be a safety hazard.

  • Cause: Inefficient quenching and washing during the work-up procedure. Sodium azide is highly soluble in water.

  • Solution:

    • Aqueous Work-up: Ensure the reaction mixture is thoroughly quenched with an aqueous solution (e.g., saturated ammonium chloride solution)[1].

    • Extraction and Washing: Perform multiple washes of the organic layer with water or brine during liquid-liquid extraction. This will effectively remove the highly water-soluble sodium azide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound and its derivatives often involves the reaction of 4-bromoaniline with reagents like sodium azide and triethyl orthoformate.[2][3] Another common method for synthesizing 5-substituted tetrazoles is the reaction of a nitrile (e.g., 4-bromobenzonitrile) with an azide source.[4]

Q2: How can I monitor the progress of the reaction to ensure all the 4-bromoaniline has been consumed?

A2: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction progress.[1][2] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v), can be used to separate the product from the starting material on a silica gel plate.[1] The disappearance of the 4-bromoaniline spot indicates the completion of the reaction.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: While a specific solvent system for this exact compound is not widely reported, for structurally similar aromatic compounds, mixtures of a solvent in which the compound is soluble (like ethanol or ethyl acetate) and an anti-solvent in which it is less soluble (like water or hexane) are commonly effective.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent system.

Q4: What are the key parameters for column chromatography to purify this compound?

A4: For purifying similar tetrazole derivatives, column chromatography on silica gel is a common method.[1] A gradient elution starting with a non-polar solvent system (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. The exact solvent ratio should be determined by preliminary TLC analysis.

Data Presentation

The following table summarizes key parameters for the purification techniques discussed. These are general guidelines and may require optimization for specific experimental conditions.

Purification TechniqueKey ParametersTypical Values/RangesNotes
Liquid-Liquid Extraction Organic SolventEthyl Acetate, DichloromethaneChoose a solvent in which the product is highly soluble and immiscible with water.
Aqueous PhaseWater, Brine, Saturated NH4Cl (for quenching)Multiple washes are recommended to remove water-soluble impurities like sodium azide.[1]
Recrystallization Solvent SystemEthanol/Water, Ethyl Acetate/HexaneThe ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Cooling RateSlow cooling to room temperature followed by an ice bathSlow cooling promotes the formation of purer crystals.[5]
Column Chromatography Stationary PhaseSilica GelStandard silica gel (60-120 mesh or 230-400 mesh) is typically used.
Mobile PhaseEthyl Acetate/Petroleum Ether or HexaneThe polarity of the eluent should be optimized based on TLC analysis to achieve good separation. A starting point could be a 1:1 (v/v) mixture.[1]
Thin-Layer Chromatography Stationary PhaseSilica Gel 60 F254 pre-coated platesAllows for visualization under UV light.[2]
Mobile PhaseEthyl Acetate/Petroleum Ether (e.g., 1:1 v/v)Provides good separation between the more polar product and less polar starting material.[1]

Experimental Protocols

Protocol 1: General Work-up and Extraction Procedure

  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was conducted in a non-aqueous solvent, cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent such as ethyl acetate.[1]

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine. This step is crucial for removing residual sodium azide and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, water) at room temperature and upon heating to identify a suitable solvent or solvent pair.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot solvent (or the more soluble solvent of a pair) to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[5]

Protocol 3: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the non-polar mobile phase, gradually increasing the polarity by adding more of the polar co-solvent. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visualization of Key Relationships

SynthesisAndPurification cluster_synthesis Synthesis cluster_purification Purification 4-Bromoaniline 4-Bromoaniline Reaction Reaction 4-Bromoaniline->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Reaction Crude Crude Product Reaction->Crude Yields Workup Aqueous Work-up Crude->Workup Removal of water-soluble impurities Purified Purified Product Workup->Purified Recrystallization or Chromatography

Relationship between synthesis and purification.

References

Technical Support Center: Optimizing 1-(4-bromophenyl)-1H-tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-bromophenyl)-1H-tetrazole. The following sections offer solutions to common experimental challenges, detailed experimental protocols, and comparative data to aid in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound and other 1-aryl-1H-tetrazoles is typically achieved via a [3+2] cycloaddition reaction. Commonly employed catalytic systems include copper- and palladium-based catalysts. Copper catalysts, often in the form of copper(I) or copper(II) salts, are widely used due to their efficiency and lower cost.[1][2] Palladium catalysts are also effective, particularly in three-component coupling reactions.[3][4] Additionally, nano-catalysts, such as those based on copper or cobalt, have shown high efficacy and recyclability.[5][6]

Q2: How do I choose the optimal catalyst for my reaction?

A2: Catalyst selection depends on several factors, including desired reaction rate, yield, cost, and sensitivity to functional groups. Copper-based catalysts are often a good starting point due to their robustness and cost-effectiveness.[2] For reactions requiring high turnover numbers and efficiency, magnetically recoverable nano-catalysts can be an excellent choice.[5][7] Refer to the comparative data tables below for specific performance metrics of different catalysts.

Q3: What are the typical starting materials for synthesizing this compound?

A3: The most common route involves the reaction of 4-bromoaniline with sodium azide and an orthoformate, such as triethyl orthoformate.[5][8] Another approach is the [3+2] cycloaddition of an azide source with 4-bromobenzonitrile.

Q4: What is a common side reaction, and how can it be minimized?

A4: A potential side reaction is the formation of regioisomers, particularly when synthesizing substituted tetrazoles.[9][10] The regioselectivity can be influenced by the choice of catalyst, solvent, and reaction temperature. Careful optimization of these parameters is crucial to favor the formation of the desired 1,5-disubstituted tetrazole. In some cases, the use of specific ionic liquids has been shown to improve regioselectivity.[11]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has not been deactivated by exposure to air or moisture, especially for air-sensitive catalysts. Consider using a freshly prepared or purchased catalyst. For palladium catalysts, heterocycle coordination from starting materials or products can lead to catalyst poisoning.[12]
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the yield is low, consider incrementally increasing the temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature and reaction time.[7]
Incorrect Solvent The choice of solvent can significantly impact the reaction outcome. If the reaction is not proceeding as expected, screen a variety of solvents with different polarities. DMF and DMSO are commonly used for tetrazole synthesis.[6]
Poor Quality Starting Materials Impurities in the starting materials, such as 4-bromoaniline or sodium azide, can inhibit the reaction. Ensure the purity of all reagents before starting the experiment.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Troubleshooting Step
Lack of Regiocontrol The formation of regioisomers is a common issue. The choice of catalyst and reaction conditions plays a significant role in directing the regioselectivity. Experiment with different catalysts (e.g., copper vs. palladium) and solvents to improve the selectivity towards the desired isomer.[9]
Side Reactions Unwanted side reactions can compete with the desired product formation. Analyze the byproduct(s) to understand the side reaction pathway. Adjusting the stoichiometry of the reactants or the reaction temperature may help to suppress side reactions.

Catalyst Performance Data

Table 1: Comparison of Catalytic Systems for Aryl Tetrazole Synthesis

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Fe3O4@SiO2-Im[Br]-SB-Cu(II)Aniline, Triethyl orthoformate, NaN3Water800.597[7]
Fe3O4@SiO2-merc-triazole-Cu4-Nitroaniline, Triethyl orthoformate, NaN3Solvent-free100294[5]
Pd(PPh3)4Malononitrile, Allyl acetate, TMSN3Toluene11012High[3]
Co(II) complexBenzonitrile, NaN3DMSO1201299[6]
Ag/Sodium Borosilicate4-Chloroaniline, Triethyl orthoformate, NaN3Solvent-free120394[8]

Experimental Protocols

Protocol 1: Copper Nano-Catalyst Mediated Synthesis of this compound

This protocol is adapted from the synthesis of similar 1-aryl-1H-tetrazoles using a copper nano-catalyst.[5]

  • Catalyst Preparation: Synthesize the Fe3O4@SiO2-merc-triazole-Cu nano-catalyst as described in the literature.[5]

  • Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (2 mmol), sodium azide (2 mmol), triethyl orthoformate (2 mmol), and the copper nano-catalyst (50 mg).

  • Reaction Conditions: Heat the reaction mixture at 100°C under solvent-free conditions for the time specified in your optimization experiments (e.g., 2 hours).

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add ethyl acetate and filter to remove the catalyst. The filtrate is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 4-Bromoaniline - Sodium Azide - Triethyl Orthoformate - Catalyst react Heat Reaction Mixture (e.g., 100-120°C) start->react monitor Monitor Progress (TLC/LC-MS) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction & Washing cool->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield catalyst Catalyst Inactivity start->catalyst temp Suboptimal Temperature start->temp solvent Incorrect Solvent start->solvent reagents Impure Reagents start->reagents sol_catalyst Use Fresh Catalyst catalyst->sol_catalyst sol_temp Optimize Temperature temp->sol_temp sol_solvent Screen Solvents solvent->sol_solvent sol_reagents Purify Starting Materials reagents->sol_reagents

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 1-(4-bromophenyl)-1H-tetrazole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of single-crystal X-ray crystallography for the structural validation of 1-(4-bromophenyl)-1H-tetrazole derivatives, a class of compounds with significant interest in medicinal chemistry. While various analytical methods provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard, offering unparalleled detail into the solid-state conformation, connectivity, and stereochemistry of a molecule.[1][2]

This document presents a comparison with alternative analytical techniques, detailed experimental protocols for synthesis and crystallographic analysis, and representative data to support the discussion.

Comparative Analysis of Structural Elucidation Techniques

A comprehensive structural validation strategy often employs a suite of analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing molecules, X-ray crystallography provides a level of detail that is unique. The following table compares the key attributes of these primary techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample State Solid (single crystal)SolutionGas phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.[3]Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through space (NOE), dynamic and conformational information in solution.[4][5]Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[6]
Resolution Atomic (<1 Å)Atomic, but provides an average structure in solution.Provides mass-to-charge ratio, not spatial resolution.
Strengths - Unambiguous determination of 3D structure and stereochemistry.[1][7]- Provides data on intermolecular interactions in the solid state.- Provides structural and dynamic information in a physiologically relevant solution state.[5]- Non-destructive.- Extremely high sensitivity.- Can determine elemental composition with high accuracy.
Limitations - Requires a suitable single crystal, which can be difficult to grow.[1]- Provides a static picture of the molecule in the solid state.- Structure determination can be complex for large molecules.- Cannot determine absolute configuration without chiral auxiliaries.- Relative stereochemistry can be ambiguous without clear NOE correlations.[1]- Does not provide 3D structural information or stereochemistry.- Isomeric and isobaric compounds can be difficult to distinguish.

Workflow for Definitive Structure Confirmation

The process of confirming a chemical structure, from synthesis to final crystallographic validation, follows a logical and rigorous workflow. This process ensures that the synthesized compound is pure and its three-dimensional arrangement is unequivocally determined.

Structure_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography X-ray Crystallography cluster_validation Final Validation start Starting Materials (e.g., 4-Bromoaniline) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr_ms NMR & MS Analysis purification->nmr_ms purity Purity & Identity Check nmr_ms->purity crystal_growth Single Crystal Growth purity->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Unambiguous 3D Structure structure_solution->final_structure cif_file Crystallographic Information File (CIF) final_structure->cif_file

Fig 1. Experimental workflow from synthesis to unambiguous structure confirmation.

Experimental Protocols

Detailed and reproducible methodologies are critical for scientific validity. Below are representative protocols for the synthesis of a this compound derivative and its subsequent analysis by single-crystal X-ray crystallography.

1. Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine

This protocol is adapted from a reported efficient one-pot synthesis.[8]

  • Step 1: Isothiocyanate Formation: A solution of triphosgene (0.34 equivalents) in a suitable solvent is added to a solution of 4-bromoaniline (1 equivalent). The reaction mixture is stirred until the formation of 4-bromophenyl isothiocyanate is complete, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Thiourea Formation: The resulting isothiocyanate is treated with aqueous ammonia (10 equivalents) to generate the corresponding thiourea intermediate in situ.

  • Step 3: Cyclization: To the thiourea solution, sodium azide, iodine, and triethylamine are added. The mixture is heated to 50 °C and stirred until the reaction is complete (monitored by TLC).

  • Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield 1-(4-bromophenyl)-1H-tetrazol-5-amine.[8]

2. Single-Crystal X-ray Crystallography

This is a generalized protocol for the analysis of a small organic molecule.

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, acetone, or ethyl acetate/hexane). Ideal crystals should be well-formed, free of defects, and typically 0.03–0.30 mm in size.[3]

  • Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a loop or glass fiber, and placed on a goniometer head in the X-ray diffractometer.[3]

  • Data Collection: The crystal is maintained at a low temperature (e.g., 93 K or 100 K) using a cryo-stream to minimize thermal vibrations.[9] X-rays (commonly from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or other techniques to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the fit, yielding the final, precise three-dimensional structure.[10]

Data Presentation: A Representative Case Study

The output of a single-crystal X-ray diffraction experiment is a set of crystallographic data that provides a wealth of quantitative information. While a specific public data file for this compound was not identified, the following data for a related derivative, 1-isopropylideneamino-1H-tetrazol-5-amine , serves as a concrete example of the results obtained.[9]

Table 1: Crystal Data and Structure Refinement for a Representative Aminotetrazole. [9]

ParameterValue
Crystal Data
Empirical FormulaC₄H₈N₆
Formula Weight140.16
Temperature93 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.488 (2) Å
b7.4238 (19) Å
c11.997 (3) Å
β97.145 (3)°
Volume661.7 (3) ų
Z (Molecules/unit cell)4
Data Collection & Refinement
Theta range for data collection3.51 to 27.50°
Reflections collected4734
Independent reflections1515 [R(int) = 0.0215]
Final R indices [I>2sigma(I)]R1 = 0.0381, wR2 = 0.0988
R indices (all data)R1 = 0.0450, wR2 = 0.1030

Table 2: Selected Bond Distances and Angles (Å, °). [9]

Bond/AngleLength (Å) / Angle (°)
N1—N21.332 (1)
N2—N31.297 (1)
N3—N41.353 (1)
N4—C11.319 (1)
C1—N11.354 (1)
N1—C1—N4109.9 (1)°
N2—N3—N4107.5 (1)°
C1—N1—N2105.1 (1)°

Conclusion

In the field of drug discovery and development, certainty is paramount. While NMR and MS are essential for routine characterization of this compound derivatives, they provide data that requires interpretation to infer a structure. Single-crystal X-ray crystallography, in contrast, offers direct visualization of the atomic arrangement. It stands as the definitive method for establishing the precise three-dimensional structure, resolving any ambiguity in connectivity, conformation, or stereochemistry. For researchers needing unequivocal proof of a compound's structure, X-ray crystallography is not just an alternative; it is the gold standard.[1][7]

References

A Comparative Analysis of 1-(4-bromophenyl)-1H-tetrazole and Its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-(4-bromophenyl)-1H-tetrazole and its structurally related analogs. The tetrazole scaffold is a key pharmacophore in medicinal chemistry, recognized for its role in compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This document summarizes available quantitative data from various biological assays, details the experimental methodologies for these assays, and presents visualizations of experimental workflows and potential mechanisms of action.

Comparative Biological Activity Data

The following tables summarize the reported biological activities of this compound analogs. Direct comparative data for the parent compound, this compound, is limited in the reviewed literature; therefore, data for structurally related derivatives are presented to infer potential activities and guide future research.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been evaluated against various human cancer cell lines. The data below showcases the growth inhibitory effects of analogs containing the 4-bromophenyl moiety.

Compound/AnalogCancer Cell LineAssay TypeActivity MetricValueReference
3-(4-bromophenyl)-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-oneRenal Cancer (UO-31)NCI-60 ScreenGrowth %-28.61[4]
4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHeLa (Cervical Cancer)SRB AssayIC₅₀>100 µM[5]
4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineMCF-7 (Breast Cancer)SRB AssayIC₅₀>100 µM[5]

Note: A negative growth percentage indicates cell kill, while a value between 0 and 100 indicates growth inhibition. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

Tetrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound/AnalogMicroorganismActivity MetricValue (µg/mL)Reference
2-((1-(2-Bromophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneStaphylococcus aureusMIC0.8 - 3.2[6][7][8]
Triazole-tethered tetrazole with 4-bromophenyl substitutionStaphylococcus epidermidisMIC1.56[9]
Triazole-tethered tetrazole with 4-bromophenyl substitutionEscherichia coliMIC6.25[9]
Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole analogs have been investigated through various in vitro and in vivo models. One common in vitro method is the protein denaturation assay, which assesses a compound's ability to prevent protein denaturation, a hallmark of inflammation.

Compound/AnalogAssay TypeActivity MetricValueReference
1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivativesProtein DenaturationQualitativeWeak to Potent Activity[10]
3-(1-substituted phenyl-1H-tetrazol-5-yl)pyridine derivativesCarrageenan-induced paw edema% Protection22-70%[10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to support the reproducibility and further investigation of these compounds.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][11][12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air dry.[13]

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[13]

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[13]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[13] The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[14][15][16]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[15][17]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[16]

Anti-inflammatory Activity: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammation.[1][18][19]

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[1][3]

  • Incubation: Incubate the reaction mixtures at 37°C for 15-20 minutes.[1][19]

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[1][3][19]

  • Cooling: Allow the mixtures to cool to room temperature.[1]

  • Absorbance Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm.[1][3]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow and a potential signaling pathway targeted by tetrazole analogs.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_processing Assay Processing cluster_analysis Data Analysis cell_plating Cell Plating in 96-well Plate treatment Add Compounds to Cells cell_plating->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB Dye fixation->staining solubilization Solubilize Bound Dye staining->solubilization read_absorbance Read Absorbance at 510nm solubilization->read_absorbance calc_inhibition Calculate % Growth Inhibition read_absorbance->calc_inhibition

Caption: Workflow of the Sulforhodamine B (SRB) assay for anticancer activity screening.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell tetrazole Tetrazole Analog dna_gyrase DNA Gyrase / Topoisomerase IV tetrazole->dna_gyrase Inhibits supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Relaxes relaxed_dna Relaxed DNA replication DNA Replication relaxed_dna->replication cell_death Bacterial Cell Death replication->cell_death Disruption leads to

References

A Comparative Analysis of 1-(4-bromophenyl)-1H-tetrazole Derivatives and Other Tetrazole-Based Ligands in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(4-bromophenyl)-1H-tetrazole derivatives against other tetrazole-containing compounds as potential anticancer agents. The information is compiled from recent studies, with a focus on experimental data and methodologies.

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can enhance a molecule's metabolic stability and lipophilicity.[1][2] This has led to the widespread investigation of tetrazole derivatives for various therapeutic applications, including their potential as anticancer agents.[3][4] This guide specifically examines derivatives of this compound in comparison to other tetrazole-based compounds that have shown promise in cancer research.

Quantitative Performance Data

The following tables summarize the in vitro anticancer activity of selected tetrazole derivatives from various studies. It is important to note that these compounds were evaluated in different assays and against different cancer cell lines, so direct comparisons of potency should be interpreted with caution.

Table 1: Anticancer Activity of 1-Aryl-1H-tetrazole Derivatives as Microtubule Destabilizers [5]

Compound ID1-Aryl SubstituentD-Ring SubstituentSGC-7901 IC50 (μM)A549 IC50 (μM)HeLa IC50 (μM)
6-28 2-methylphenyl3,5-dimethoxyphenyl0.1100.1300.090
6-29 2-fluorophenyl3,5-dimethoxyphenyl0.2300.2800.180
6-30 2-chlorophenyl3,5-dimethoxyphenyl0.3100.4200.260
6-31 phenyl3,5-dimethoxyphenyl0.1500.6500.120

Note: These compounds are 1-aryl-5-(4-(3,5-dimethoxyphenyl)piperazine-1-carbonyl)-1H-tetrazoles. The 1-aryl substituent is varied.

Table 2: Anticancer Activity of Chalcone-based Tetrazole Derivatives [3]

Compound IDR-group on ChalconeCancer Cell LineGrowth Percentage (%)*
3b 4-chlorophenylVaries-29.69 to 55.77
3d 4-bromophenylVaries-28.61 to 47.91
4c 4-methoxyphenylVaries-17.68 to 44.00
4f 4-nitrophenylVaries-23.46 to 39.94

Note: These compounds are 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones. A negative growth percentage indicates cell killing.

Experimental Protocols

The data presented above were primarily generated using the following experimental methodologies:

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

Tubulin Polymerization Assay

This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a buffer is prepared.

  • Compound Addition: The test compound or a control (e.g., paclitaxel for stabilization, colchicine for destabilization) is added to the reaction mixture.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The effect of the test compound on the rate and extent of tubulin polymerization is compared to that of the controls.

Visualizations

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including those that target microtubules, ultimately induce apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by such agents.

Intrinsic_Apoptosis_Pathway cluster_stimulus Anticancer Agent cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Anticancer_Agent This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Anticancer_Agent->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Anticancer_Agent->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some anticancer agents.

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening potential anticancer compounds, from synthesis to in vitro evaluation, is depicted below.

Anticancer_Screening_Workflow Synthesis Synthesis of Tetrazole Derivatives Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Assay for Cell Viability (IC50) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action (e.g., Apoptosis, Cell Cycle) MTT_Assay->Mechanism_Study Active Compounds Data_Analysis Data Analysis & SAR Studies MTT_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

Derivatives based on the 1-aryl-1H-tetrazole scaffold, including those with structural similarities to this compound, have demonstrated significant potential as anticancer agents.[5] The data suggests that modifications to the aryl group at the 1-position of the tetrazole ring can substantially influence cytotoxic activity. While direct comparative data for this compound itself is limited in the reviewed literature, the broader class of 1-phenyl-1H-tetrazole derivatives shows promise, particularly as microtubule destabilizing agents.[5] Further research involving the synthesis and direct comparative evaluation of this compound and its derivatives against other lead tetrazole compounds is warranted to fully elucidate its potential in oncology drug discovery.

References

A Comparative Guide to the Bioisosteric Properties of 1-(4-bromophenyl)-1H-tetrazole and Other Carboxylic Acid Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In medicinal chemistry, the carboxylic acid moiety is a common feature in many pharmacophores. However, its inherent properties, such as high acidity and polarity, can lead to poor oral bioavailability and rapid metabolism. Bioisosteric replacement is a widely employed strategy to mitigate these issues while retaining the desired biological activity. This guide provides an objective comparison of the bioisosteric properties of 1-(4-bromophenyl)-1H-tetrazole with its corresponding carboxylic acid, 4-bromobenzoic acid, and other common carboxylic acid mimics. The data presented herein is supported by experimental findings to aid in the rational design of drug candidates.

Physicochemical and Biological Properties

The following table summarizes key physicochemical and biological properties of this compound and its comparators. These parameters are critical in determining the pharmacokinetic profile of a potential drug molecule.

Compound/Bioisostere ClasspKalogPMetabolic StabilityCell Permeability
This compound ~4.3-4.5 (predicted)[1][2][3]~2.3 (predicted for a close analog)[4]Generally high; resistant to cleavage[5][6]Moderate to low; potential substrate for efflux pumps[7]
4-Bromobenzoic Acid 3.96-3.97[8]2.86[8]Susceptible to Phase II conjugation (e.g., glycine)Low, due to ionization at physiological pH
Hydroxamic Acids ~8-9Generally lower than corresponding carboxylic acidsCan undergo hydrolysis to the carboxylic acidVariable, but can be higher than carboxylic acids
Sulfonamides ~9-10 (unsubstituted)VariableGenerally highVariable
Acylsulfonamides ~2-5Generally higher than corresponding carboxylic acidsGenerally highVariable, can be higher than carboxylic acids

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Determination of Acid Dissociation Constant (pKa)

The pKa value, which indicates the strength of an acid, is a crucial parameter influencing the ionization state of a molecule at a given pH.

  • Methodology: Potentiometric Titration

    • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (typically 25°C).

    • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

2. Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and membrane permeability.

  • Methodology: Shake-Flask Method

    • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for logD) are pre-saturated with each other.

    • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually n-octanol), and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

3. Assessment of Metabolic Stability

Metabolic stability assays predict the susceptibility of a compound to metabolism by liver enzymes, a key determinant of its in vivo half-life.

  • Methodology: Liver Microsomal Stability Assay

    • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration is prepared.

    • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. Control incubations are performed without NADPH to assess non-enzymatic degradation.

    • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

4. Evaluation of Cell Permeability

Cell permeability assays are used to predict the ability of a compound to cross biological membranes, a critical step in drug absorption.

  • Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing a buffer solution (acceptor compartment).

    • Compound Addition: The test compound, dissolved in a buffer at a specific pH, is added to the donor wells.

    • Incubation: The "sandwich" plate is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.

    • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.[9][10][11]

Logical Relationships in Drug Absorption

The interplay of the bioisosteric properties discussed above is crucial for the overall absorption of an orally administered drug. The following diagram illustrates these relationships.

DrugAbsorption cluster_properties Key Physicochemical Properties Drug Oral Drug Administration Stomach Stomach (Low pH) Drug->Stomach Intestine Intestine (Higher pH) Stomach->Intestine Transit Membrane Intestinal Membrane Intestine->Membrane Absorption PortalVein Portal Vein Membrane->PortalVein Liver Liver PortalVein->Liver First-Pass Systemic Systemic Circulation Liver->Systemic Excretion Excretion Liver->Excretion Metabolism Systemic->Excretion pKa pKa pKa->Intestine Affects Ionization & Solubility logP logP / logD logP->Membrane Influences Passive Diffusion Permeability Permeability Permeability->Membrane Governs Transport Rate Metabolism Metabolic Stability Metabolism->Liver Determines Clearance

Caption: Key factors influencing oral drug absorption and bioavailability.

Discussion

  • Acidity (pKa): this compound is predicted to have a pKa value similar to that of 4-bromobenzoic acid.[1][2][3] This similarity in acidity means that at physiological pH (7.4), both compounds will be predominantly ionized, which is often a prerequisite for interacting with biological targets. Other bioisosteres like hydroxamic acids and sulfonamides are significantly less acidic, which may alter their interaction with target proteins but could improve membrane permeability.[12] Acylsulfonamides, on the other hand, can have pKa values in the same range as carboxylic acids.

  • Lipophilicity (logP): The predicted logP for a close analog of this compound is slightly lower than that of 4-bromobenzoic acid, suggesting it is somewhat less lipophilic.[4][8] This can be advantageous, as excessively high lipophilicity can lead to poor solubility and non-specific binding. The lipophilicity of other bioisosteres can be tuned by chemical modification.

  • Metabolic Stability: A key advantage of the tetrazole ring is its enhanced metabolic stability compared to the carboxylic acid group.[5][6] Carboxylic acids are known to undergo Phase II metabolism, such as glucuronidation or conjugation with amino acids, which can lead to rapid clearance. The tetrazole moiety is generally resistant to such metabolic transformations.

  • Cell Permeability: While the increased metabolic stability of tetrazoles is beneficial, their permeability can be a concern. Despite having a similar pKa to carboxylic acids, some tetrazole-containing compounds have shown lower than expected permeability in cell-based assays.[7] This has been attributed to their potential as substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of cells. The permeability of 4-bromobenzoic acid is expected to be low due to its ionization at physiological pH.

References

A Comparative Analysis of Structure-Activity Relationships in 1-(4-bromophenyl)-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the structure-activity relationships (SAR) for derivatives of the 1-(4-bromophenyl)-1H-tetrazole scaffold. The tetrazole moiety, a bioisostere of the carboxylic acid group, is a critical pharmacophore in modern drug discovery, valued for its metabolic stability and unique physicochemical properties.[1][2] This analysis synthesizes data from various studies on structurally related tetrazole compounds to delineate the impact of molecular modifications on their biological efficacy, particularly in anticancer and antimicrobial applications.

Synthesis and General Structure

A common pathway to synthesize derivatives of this scaffold involves the acylation of 1-(4-bromophenyl)-1H-tetrazol-5-amine.[3] This reaction typically uses various acyl chlorides in the presence of a catalyst like lithium bis(trimethylsilyl)amide to produce a diverse library of amide derivatives.[3] The general structure allows for modification at the R-group of the acyl chloride, providing a key position for SAR exploration.

Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

The anticancer potential of tetrazole derivatives has been evaluated against various human cancer cell lines. The substituents on the phenyl ring and the nature of the group at the 5-position of the tetrazole ring play a crucial role in determining cytotoxicity.

Below is a summary of data from related tetrazole structures, which provides insights into the potential SAR for this compound derivatives.

Table 1: In Vitro Anticancer Activity of Tetrazole Derivatives

Compound/Series Core Structure R-Group Modification Cell Line(s) Activity (IC₅₀/EC₅₀ in µM) Reference
Series 3 5-substituted tetrazole-1-yl acetamides Varied aryl groups on the tetrazole HT-29 3a: 87.91 µg/mL3b: 69.99 µg/mL3c: 98.01 µg/mL3f: 92.42 µg/mL [1]
Series 3 5-substituted tetrazole-1-yl acetamides Varied aryl groups on the tetrazole MDA-MB-231 3a: 86.73 µg/mL3c: 120.7 µg/mL3d: 115.9 µg/mL3f: 122.6 µg/mL [1]
Compound 13 Tetrazole analog of Cl-amidine Biphenyl group U2OS ~0 (at 20 µM) [4]
Compound 14 Tetrazole analog of Cl-amidine Biphenyl group U2OS < 5.0 [4]
Compound 6-31 1-Aryl-5-(piperazine-1-carbonyl)-1H-tetrazole A-ring: 2-methylphenylD-ring: 3,5-dimethoxyphenyl SGC-7901A549HeLa 0.0900.2100.650 [5]

| Series 6 | 1-Aryl-5-(piperazine-1-carbonyl)-1H-tetrazole | A-ring: Varied substitution (H, 2-F, 2-Cl) | SGC-7901A549HeLa | 0.450 - >10 |[5] |

Key SAR Insights for Anticancer Activity:

  • A-Ring Substitution: For 1-aryl-tetrazole derivatives designed as microtubule destabilizers, substitution at the ortho-position of the 'A-ring' (the phenyl ring at the 1-position) significantly enhances antiproliferative activity. The observed order of potency is 2-methyl > 2-fluoro > 2-chloro > H.[5]

  • D-Ring Substitution: In the same series, compounds featuring a 3,5-dimethoxyphenyl 'D-ring' (attached to the piperazine moiety) demonstrated superior anticancer activity.[5]

  • Bioisosterism: The replacement of other heterocyclic rings (like pyrazole or oxazole) with a 1H-tetrazole as a bioisostere has proven to be a successful strategy in designing potent tubulin inhibitors.[5]

  • Overall Structure: Complex derivatives, such as the biphenyl tetrazole analog of Cl-amidine (13), can completely abolish cancer cell growth at tested concentrations, indicating that larger, multi-ring structures can confer high potency.[4]

Structure-Activity Relationship (SAR) Analysis: Antimicrobial Activity

Tetrazole derivatives have also been explored for their antimicrobial properties. The SAR in this context often depends on the nature and position of substituents that influence the molecule's ability to interact with microbial targets.

Table 2: In Vitro Antimicrobial Activity of Tetrazole Derivatives

Compound/Series Core Structure R-Group Modification Organism(s) Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
Compound 40 Tetrazole-oxazepane fused system N/A Staphylococcus epidermis 20 mm inhibition [6]
Series 6 Pyrazole-linked tetrazoles Halogen at meta-position (6D, 6E) Various Gram +/- bacteria Highest activity in series [7]
Series 6 Pyrazole-linked tetrazoles Electron-donating groups (6G, 6H, 6I) Various Gram +/- bacteria Lower inhibition [7]

| Compound 24 | Quinazolinone-tetrazole hybrid | N/A | Various bacteria and fungi | Fairly good activity |[8] |

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The presence of halogens, particularly at the meta-position of an aromatic ring fused to the core structure, is associated with higher antimicrobial activity.[7]

  • Electronic Effects: Electron-donating groups on the aromatic substituents tend to decrease antimicrobial efficacy, while electron-withdrawing groups may enhance it.[7]

  • Fused Systems: Hybrid molecules that fuse the tetrazole ring with other heterocyclic systems like pyrazoles, quinazolinones, or oxazepanes can yield compounds with significant antimicrobial potency.[6][7][8]

Visualized Workflows and Relationships

To better understand the process of drug development and the conceptual basis of SAR, the following diagrams are provided.

G synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Biological Screening (e.g., MTT, MIC assays) purification->screening data Data Collection (IC50, MIC values) screening->data sar SAR Analysis data->sar lead Lead Optimization sar->lead lead->synthesis Iterative Design

Caption: Experimental workflow for SAR studies of tetrazole derivatives.

G core 1-(4-Bromophenyl) Ring 1H-Tetrazole Core 5-Position Substituent (R) mod2 Vary Linker (e.g., amide, ether) core:f2->mod2 Impacts Ring B mod3 Add Bulky/Complex Groups (e.g., biphenyl) core:f2->mod3 Impacts Ring B mod1 Modify Substituents (e.g., ortho-methyl) mod1->core:f0 Impacts Ring A act_inc Increased Potency mod1->act_inc e.g., Anticancer mod3->act_inc e.g., Anticancer act_dec Decreased Potency

Caption: Generalized structure-activity relationship map for tetrazoles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

General Synthesis: Amidation of 1-(4-bromophenyl)-1H-tetrazol-5-amine[3]
  • To a solution of 1-(4-bromophenyl)-1H-tetrazol-5-amine (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to proceed at 50 °C and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the final amide derivative.

In Vitro Anticancer Evaluation: MTT Assay[1]
  • Cell Seeding: Seed human cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrazole derivatives dissolved in DMSO (final DMSO concentration < 0.1%) and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using a dose-response curve.

In Vitro Antimicrobial Evaluation: Broth Microdilution Method (MIC Determination)
  • Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Include positive (microorganism without compound) and negative (medium only) controls.

References

A Comparative Spectroscopic Analysis of 1-(4-bromophenyl)-1H-tetrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-(4-bromophenyl)-1H-tetrazole and its 5-substituted isomer. This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.

The isomeric placement of the (4-bromophenyl) substituent on the tetrazole ring gives rise to distinct compounds with unique physicochemical properties. This guide focuses on the spectroscopic differentiation of two key isomers: this compound and 5-(4-bromophenyl)-1H-tetrazole. A third potential isomer, 2-(4-bromophenyl)-1H-tetrazole, is also considered, although experimental data for this compound is less readily available in the literature. Understanding the spectroscopic signatures of these isomers is crucial for their unambiguous identification in synthesis, quality control, and various research applications.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the this compound isomers.

Table 1: ¹H NMR Spectroscopic Data

IsomerSolventChemical Shift (δ) in ppm
5-(4-bromophenyl)-1H-tetrazole DMSO-d₆7.85 (d, J = 8.5 Hz, 2H), 8.00 (d, J = 8.5 Hz, 2H)[1]
This compound No experimental data found-
2-(4-bromophenyl)-1H-tetrazole No experimental data found-

Table 2: ¹³C NMR Spectroscopic Data

IsomerSolventChemical Shift (δ) in ppm
5-(4-bromophenyl)-1H-tetrazole DMSO-d₆155.11, 132.43, 128.83, 124.58, 123.45[2]
This compound No experimental data found-
2-(4-bromophenyl)-1H-tetrazole No experimental data found-

Table 3: IR Spectroscopic Data

IsomerMediumKey Absorption Bands (cm⁻¹)
5-(4-bromophenyl)-1H-tetrazole KBr3423, 3090, 3064, 2966, 2852, 2768, 1638, 1611, 1559, 1482, 1431, 1385, 1276, 1252, 1157, 1119, 1054, 1018, 988, 872, 828, 742, 614, 451[3]
1-(3-bromophenyl)-1H-tetrazole *KBrNot explicitly detailed, but the spectrum is available for comparison.
2-(4-bromophenyl)-1H-tetrazole No experimental data found-

Note: While data for the exact 1-(4-bromophenyl) isomer is unavailable, the spectrum for the 1-(3-bromophenyl) isomer can provide some comparative insights.

Table 4: Mass Spectrometry Data

IsomerIonization MethodMolecular Ion (m/z) or Key Fragments
5-(4-bromophenyl)-1H-tetrazole Not specifiedMolecular Weight: 225.05[4]
This compound Not specifiedMolecular Weight: 225.05
2-(4-bromophenyl)-2H-tetrazole GC-MSSpectrum available, indicating a molecular weight of 225.05.[5]

Isomeric Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of the this compound isomers based on their spectroscopic data.

G Isomer Differentiation Workflow cluster_start Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification start Unknown Isomer nmr ¹H and ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Aromatic signals only for 5-isomer. Unique tetrazole proton signal for 1-isomer. nmr->nmr_data ir_data Characteristic N-H and ring vibrations. ir->ir_data ms_data Confirm molecular weight (225.05). ms->ms_data isomer1 This compound nmr_data->isomer1 isomer5 5-(4-bromophenyl)-1H-tetrazole nmr_data->isomer5 isomer2 2-(4-bromophenyl)-1H-tetrazole nmr_data->isomer2 ir_data->isomer1 ir_data->isomer5 ir_data->isomer2 ms_data->isomer1 ms_data->isomer5 ms_data->isomer2

Caption: Workflow for the spectroscopic identification of this compound isomers.

Experimental Protocols

Detailed experimental procedures are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the tetrazole sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of about 0.6 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle to create a fine, homogeneous powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For GC-MS, the sample is injected into the gas chromatograph for separation before entering the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and any fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

References

Performance Evaluation of Catalysts for 1-(4-bromophenyl)-1H-tetrazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry, with the tetrazole moiety serving as a crucial bioisostere for carboxylic acids in numerous pharmaceuticals. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides a comparative evaluation of various catalytic systems for the synthesis of 1-(4-bromophenyl)-1H-tetrazole, a common building block in drug discovery. The performance of different catalysts is assessed based on reaction yield, time, and conditions, with supporting experimental data and detailed protocols.

Catalyst Performance Comparison

The following table summarizes the performance of several recently developed catalysts for the synthesis of 1-aryl-1H-tetrazoles, providing a benchmark for their potential application in the synthesis of this compound. While direct data for this compound is not available for all catalysts, the data for structurally related 1-aryl-1H-tetrazoles offers valuable insights into their catalytic efficacy.

CatalystSubstrateReaction ConditionsTimeYield (%)ReusabilityReference
Fe3O4@SiO2-Im[Br]-SB-Cu(II) AnilineWater, 40°C, 0.6 mol% catalyst30 min97Up to 5 cycles with ~12% loss in activity[1]
Ag/Sodium Borosilicate Nanocomposite (ASBN) 4-chloroanilineSolvent-free, 120°C, 0.05 g catalyst3 h94At least 5 cycles with no significant loss of activity[2]
Co-Ni/Fe3O4@MMSHS Aromatic nitrilesH2O/EtOH (1:1), 60°C8-44 minup to 98Excellent[3][4]
Yb(OTf)3 AminesTriethyl orthoformate, Sodium azide-Good-[5]
Fe3O4@tryptophan@Ni Aromatic/aliphatic nitriles-20 minExcellentUp to 7 cycles with no significant leaching[6]
CoY Zeolite PhenylacetonitrileDMF, 120°C, 20 mg catalyst14 hHighReusable with consistent activity[7]

Experimental Protocols

Detailed methodologies for the synthesis of 1-aryl-1H-tetrazoles using two distinct and efficient catalytic systems are provided below. These protocols can be adapted for the synthesis of this compound.

Protocol 1: Synthesis using Fe3O4@SiO2-Im[Br]-SB-Cu(II) Nano-catalyst[1]

This procedure outlines a one-pot, three-component reaction in an aqueous medium.

Materials:

  • Aniline derivative (e.g., 4-bromoaniline) (1.0 mmol)

  • Triethyl orthoformate (1.2 mmol)

  • Sodium azide (1.0 mmol)

  • Fe3O4@SiO2-Im[Br]-SB-Cu(II) nano-catalyst (0.6 mol%, 0.008 g)

  • Water (1.0 mL)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the aniline derivative (1.0 mmol, 0.09 mL), triethyl orthoformate (1.2 mmol, 0.2 mL), sodium azide (1.0 mmol, 0.06 g), and the Fe3O4@SiO2-Im[Br]-SB-Cu(II) nano-catalyst (0.008 g) in water (1.0 mL).

  • Stir the reaction mixture at 40°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of n-Hexane/Ethyl acetate (4:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture using an external magnet.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis using Ag/Sodium Borosilicate Nanocomposite (ASBN) under Solvent-Free Conditions[2]

This protocol describes a solvent-free approach for the synthesis of 1-substituted 1H-tetrazoles.

Materials:

  • Amine (e.g., 4-bromoaniline) (2.0 mmol)

  • Sodium azide (2.0 mmol)

  • Triethyl orthoformate (2.4 mmol)

  • ASBN catalyst (0.05 g)

Procedure:

  • In a reaction vessel, mix the amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the ASBN catalyst (0.05 g).

  • Heat the reaction mixture at 120°C for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by centrifugation.

  • Wash the catalyst with deionized water and dry it for reuse.

  • The product can be purified by recrystallization from an appropriate solvent.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: - 4-bromoaniline - Triethyl orthoformate - Sodium azide Mixing Mixing & Stirring Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent (e.g., Water or Solvent-free) Solvent->Mixing Heating Heating (e.g., 40°C or 120°C) Mixing->Heating TLC Reaction Monitoring (TLC) Heating->TLC Catalyst_Recovery Catalyst Recovery (Magnet/Centrifugation) TLC->Catalyst_Recovery Reaction Complete Extraction Extraction (if applicable) Catalyst_Recovery->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the catalytic synthesis of this compound.

Catalyst_Reusability_Workflow Start Start with Fresh Catalyst Reaction Catalytic Reaction Start->Reaction Recovery Catalyst Recovery (Magnet/Centrifugation) Reaction->Recovery Washing_Drying Washing & Drying of Catalyst Recovery->Washing_Drying Reuse Reuse in a New Reaction Washing_Drying->Reuse Reuse->Reaction Yes End End of Cycles Reuse->End No (Activity Loss)

References

Unraveling the Electronic Landscape of Phenyl-1H-Tetrazoles: A Comparative DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and electronic properties of substituted phenyl-1H-tetrazoles, elucidated through Density Functional Theory (DFT) calculations, reveals crucial insights for their application in medicinal chemistry and materials science. This guide provides a comparative analysis of key DFT-derived parameters for various substituted phenyl-1H-tetrazoles, supported by detailed computational methodologies.

Phenyl-1H-tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications as ligands, corrosion inhibitors, and energetic materials.[1][2][3] The electronic and structural properties of these molecules, which are pivotal to their function, can be finely tuned by introducing different substituents on the phenyl ring. Density Functional Theory (DFT) has emerged as a powerful tool to investigate these properties at the molecular level, offering a cost-effective alternative to traditional experimental techniques.[1][4]

This guide summarizes the findings from several comparative DFT studies, focusing on key quantum chemical descriptors that govern the reactivity and stability of these compounds.

Comparative Analysis of DFT-Calculated Parameters

The following tables summarize key quantitative data from various DFT studies on substituted phenyl-1H-tetrazoles. These parameters provide a snapshot of the electronic and structural characteristics of these molecules.

Table 1: Frontier Molecular Orbital Energies and Related Properties

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.[5]

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
5-(4-R-Phenyl)-1H-tetrazoleH---B3LYP/6-31G(d,p)[5]
5-(4-R-Phenyl)-1H-tetrazoleOCH3---B3LYP/6-31G(d,p)[5]
5-(4-R-Phenyl)-1H-tetrazoleCH3---B3LYP/6-31G(d,p)[5]
5-(4-R-Phenyl)-1H-tetrazoleCl---B3LYP/6-31G(d,p)[5]

Note: Specific energy values from the cited study are not explicitly provided in the abstract. However, the study indicates that the chloro-substituted derivative (Cl-Ph-T) exhibited the lowest ELUMO, suggesting enhanced electron-accepting ability.[5]

Table 2: Selected Geometric Parameters

DFT calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the three-dimensional structure and planarity of the molecules.

CompoundParameterGas PhaseAqueous PhaseComputational MethodReference
5-phenyl-1H-tetrazoleDihedral Angle [N1,C5,C6,C7]179.93°179.97°B3LYP/6-31G(d,p)[5]
5-(4-methylphenyl)-1H-tetrazoleDihedral Angle [N1,C5,C6,C7]178.95°179.94°B3LYP/6-31G(d,p)[5]
5-(4-methoxyphenyl)-1H-tetrazoleDihedral Angle [N1,C5,C6,C7]179.98°180.00°B3LYP/6-31G(d,p)[5]
5-(4-chlorophenyl)-1H-tetrazoleDihedral Angle [N1,C5,C6,C7]179.93°179.98°B3LYP/6-31G(d,p)[5]

The dihedral angles close to 180° indicate a high degree of planarity between the tetrazole and phenyl rings.

Table 3: Thermodynamic Properties

DFT can also be used to calculate thermodynamic properties such as the heat of formation (HOF), which is a measure of the energy released or absorbed when a compound is formed from its constituent elements.

CompoundCalculated HOF (kcal/mol)Computational MethodReference
2-methyltetrazoleValue questioned by studyB3LYP[6]
C-substituted tetrazolesGenerally more stableB3LYP[6]
N-substituted tetrazolesGenerally less stableB3LYP[6]

The study by Chen et al. demonstrated that C-substituted tetrazoles are generally more stable than their N-substituted isomers.[6]

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen computational methodology. The studies referenced in this guide have employed various levels of theory.

Geometry Optimization and Frequency Analysis

A common approach involves geometry optimization of the molecular structures to find the lowest energy conformation. This is typically followed by a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[4][5][6][7]

  • Basis Sets: A variety of basis sets have been utilized, including:

    • 6-31G(d,p): A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to improve the description of bonding.[5]

    • 6-31+G(d): This basis set adds diffuse functions (+) to heavy atoms, which are important for describing systems with lone pairs or anions.[8]

    • 6-311++G**: A larger Pople-style basis set with triple-zeta valence representation and diffuse functions on both heavy and hydrogen atoms.[8]

    • cc-pVDZ (correlation-consistent polarized Valence Double-Zeta): A Dunning-style basis set designed to systematically converge towards the complete basis set limit.[7]

    • PW6B95-D3(BJ)/def2-TZVP: A more recent functional and basis set combination that includes empirical dispersion corrections (D3) for a better description of non-covalent interactions.[9]

Solvation Models

To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) are often employed.[5] This model represents the solvent as a continuous dielectric medium.

Software

The calculations are typically performed using quantum chemistry software packages like Gaussian.[7]

Workflow of a Comparative DFT Study

The logical flow of a comparative DFT study on substituted phenyl-1H-tetrazoles can be visualized as follows:

DFT_Workflow cluster_setup 1. Study Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output mol_selection Molecule Selection (Substituted Phenyl-1H-Tetrazoles) prop_selection Property Selection (Geometric, Electronic, etc.) mol_selection->prop_selection method_selection Method Selection (Functional & Basis Set) prop_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (HOMO/LUMO, Charges, etc.) freq_calc->prop_calc data_extraction Data Extraction prop_calc->data_extraction comp_analysis Comparative Analysis data_extraction->comp_analysis correlation Structure-Property Correlation comp_analysis->correlation conclusion Conclusions correlation->conclusion

Caption: Workflow for a comparative DFT study of substituted phenyl-1H-tetrazoles.

This structured approach allows for a systematic investigation of how different substituents influence the properties of the phenyl-1H-tetrazole scaffold, providing valuable data for the rational design of new molecules with desired characteristics.

References

Comparative Guide to the Metabolic Stability of 1-(4-bromophenyl)-1H-tetrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery, the early assessment of a compound's metabolic stability is a critical step in identifying viable drug candidates.[1] Compounds with poor metabolic stability often exhibit rapid clearance from the body, leading to low bioavailability and the need for frequent, high doses, which can increase the risk of adverse effects.[2][3] The 1-(4-bromophenyl)-1H-tetrazole scaffold is of significant interest in medicinal chemistry. The tetrazole ring is frequently employed as a bioisostere for a carboxylic acid group, a substitution that can enhance metabolic stability, improve lipophilicity, and increase oral bioavailability.[4][5][6][7]

This guide provides an objective comparison of the metabolic stability of a model compound, this compound, with several structural analogs. It includes detailed experimental protocols for assessing metabolic stability, presents quantitative data in a comparative format, and discusses strategies for improving the metabolic profile of this class of compounds.

Experimental Protocols

The primary method for assessing in vitro metabolic stability is the liver microsomal stability assay.[3][8] This assay measures a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[3][9]

Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.[2][10] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[8][9]

2. Materials:

  • Test Compounds: this compound and its analogs, dissolved in DMSO or acetonitrile to create stock solutions (e.g., 20 mM).[8]

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., 20 mg/mL stock).[10][11]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[8][12]

  • Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor for CYP enzyme activity.[8][10]

  • Internal Standard (IS): A structurally unrelated, stable compound used for analytical normalization (e.g., tolterodine, verapamil).[9][13]

  • Quenching Solution: Cold acetonitrile containing the internal standard to stop the metabolic reaction and precipitate proteins.[9][12]

  • Instrumentation: LC-MS/MS system for quantitative analysis.[9]

3. Procedure:

  • Preparation: Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 - 1 mg/mL) in cold phosphate buffer. Keep on ice.[11][12]

  • Reaction Mixture Preparation: In a 96-well plate, add the test compound (final concentration typically 1-2 µM) to the microsomal solution.[8][12] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer aliquots of the reaction mixture to a separate plate containing the cold quenching solution.[8][9]

  • Sample Preparation: Centrifuge the quenched plate to pellet the precipitated proteins (e.g., 5500 rpm for 5 minutes).[8]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[9]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.[9][12]

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Data Presentation: Comparative Metabolic Stability

The following table summarizes hypothetical but representative metabolic stability data for this compound (Compound A) and selected alternatives in human liver microsomes. The alternatives represent common strategies to improve metabolic stability, such as replacing the tetrazole with its carboxylic acid analog (Compound B) and modifying the phenyl ring to block potential sites of metabolism (Compound C).

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
A This compound (Reference)4534.3
B 4-bromobenzoic acid (Carboxylic Acid Analog)1885.6
C 1-(4-bromo-3-fluorophenyl)-1H-tetrazole (Modified Phenyl Ring)> 120< 11.5
D Verapamil (High Clearance Control)8192.5
E Dextromethorphan (Intermediate Clearance Control)2569.3

Note: Data for compounds A, B, and C are representative examples for comparative purposes. Data for control compounds D and E are typical literature values.

Visualization of Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Reagents: - Test Compound Stock - Microsome Solution - NADPH System - Quenching Solution B Add Test Compound to Microsome Solution A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E Incubate at 37°C F Quench Reaction in Acetonitrile + IS E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining vs. Time H->I J Determine t½ and CLint I->J bioisosteric_replacement cluster_parent Parent Compound cluster_strategy Strategy cluster_analog Analog Compound cluster_outcome Outcome parent Metabolically Liable Scaffold (e.g., Carboxylic Acid) strategy Bioisosteric Replacement parent->strategy analog Metabolically Stable Scaffold (e.g., Tetrazole) strategy->analog outcome Improved Metabolic Stability analog->outcome

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(4-bromophenyl)-1H-tetrazole, a compound requiring careful management due to its potential hazards.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, gloves, and a lab coat[1][2][4]. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors[1][2][4].

Spill Management and Containment

In the event of a spill, immediate action should be taken to contain the material and prevent it from entering drains or waterways[1][4][5].

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and that the area is well-ventilated[5].

  • Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a dust mask or respirator to avoid inhalation of dust.

  • Contain the Spill: For solid spills, carefully sweep up the material without creating dust[1][2]. Use an inert absorbent material for any liquid solutions[4][5].

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal[1][2][4].

  • Decontaminate: Clean the spill area thoroughly with soap and water[1].

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste[4][5].

Proper Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company[1][2][3][4][5]. It is imperative to adhere to all federal, state, and local environmental regulations[4][5].

Key Disposal Steps:

  • Do Not Dispose in General Waste or Drains: This chemical must not be disposed of down the drain or in regular trash[1][4].

  • Use Original or Approved Containers: Keep the chemical in its original, tightly closed container[2][4][5]. If the original container is damaged, use a compatible and properly labeled replacement.

  • Avoid Mixing Wastes: Do not mix this compound with other chemical wastes unless explicitly instructed to do so by a qualified chemist or waste disposal professional[5].

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Contact Professionals: Arrange for collection by a licensed professional waste disposal service[1][3][4][5]. Provide them with a copy of the Safety Data Sheet (SDS).

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[1].

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guidelines do not specify quantitative limits or concentration thresholds that would alter the disposal method for this compound. The standard procedure is to treat any amount as hazardous waste.

ParameterGuideline
Disposal Method Licensed Professional Waste Disposal Service
In-Lab Neutralization Not Recommended; No Standard Protocol Available
Drain Disposal Strictly Prohibited
Solid Waste Disposal Strictly Prohibited

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_waste Is the material waste? start->is_waste package_waste Package in a sealed, labeled, compatible container. is_waste->package_waste Yes store_safely Store in a designated hazardous waste accumulation area. package_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. store_safely->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to the disposal company. contact_ehs->provide_sds end End: Proper Disposal Complete provide_sds->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 1-(4-bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-(4-bromophenyl)-1H-tetrazole in a laboratory setting. The content is intended for researchers, scientists, and professionals in drug development, offering procedural guidance to ensure safe operational workflow and disposal.

Disclaimer: Specific safety data for this compound (CAS No. 57058-01-2) is limited. The following recommendations are based on safety data sheets (SDS) for structurally similar tetrazole compounds, which are known to be energetic materials.[1] Always consult the most recent SDS for the specific product you are using and perform a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory due to the potential hazards associated with tetrazole compounds.[1]

PPE CategoryItemSpecification
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. Inspect gloves prior to use and use proper glove removal technique.[2][3][4]
Body Protection Protective Clothing & Lab CoatWear appropriate protective clothing to prevent skin exposure. A flame-retardant lab coat is recommended.[2]
Respiratory Protection NIOSH-Approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust is generated.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][5]

Hazard Summary and Safe Handling

While specific hazard data for this compound is not fully available, related tetrazole compounds exhibit certain hazardous properties. It is prudent to handle this compound with caution, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] Some tetrazoles are also toxic if swallowed.

Key Handling Precautions:

  • Engineering Controls: Use this material only in a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Minimize Dust Generation: Avoid the formation of dust and aerosols.[5] Use wet methods for cleaning up spills if you are trained to do so.[1]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][7] Ground all equipment to prevent static discharge.[1]

  • Handling Technique: Avoid friction, impact, and heat.[1] Use non-metal spatulas (e.g., Teflon-coated) for transfers.[1]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[2][5] Do not eat, drink, or smoke in the work area.

Experimental Protocol: Safe Handling and Disposal Workflow

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Consult the Safety Data Sheet (SDS) and understand the hazards.
  • Ensure the work area (chemical fume hood) is clean and uncluttered.
  • Verify that the safety shower and eyewash station are accessible and operational.
  • Don the required Personal Protective Equipment (PPE) as detailed in the table above.

2. Handling and Use:

  • Only work with the smallest practical quantities of the material.[1]
  • Carefully transfer the solid using a non-sparking spatula.
  • Keep the container tightly closed when not in use.[2]
  • If making a solution, add the solid to the solvent slowly.
  • Conduct the reaction behind a blast shield if there is a risk of explosion or splashing.[1]

3. Spill and Emergency Procedures:

  • Small Spill: If you are trained to handle it, carefully clean up the spill using non-sparking tools and wet methods to prevent dust generation.[1] Place the spilled material in a sealed, labeled container for hazardous waste disposal.[1]
  • Large Spill: Evacuate the area and alert others. Contact your institution's emergency response team.
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][8]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][8] Seek medical attention.
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

4. Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.
  • Collect waste material in a clearly labeled, sealed container.
  • Contact a licensed professional waste disposal service to dispose of this material.[5]
  • Do not mix with other waste unless explicitly instructed to do so.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_sds Review SDS & Assess Risks prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_transfer Transfer Small Quantities prep_ppe->handle_transfer handle_use Use in Reaction/Procedure handle_transfer->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate emergency_spill Spill handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure emergency_fire Fire handle_use->emergency_fire cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.